molecular formula C6H12BrN B15225851 (R)-3-(Bromomethyl)piperidine

(R)-3-(Bromomethyl)piperidine

Cat. No.: B15225851
M. Wt: 178.07 g/mol
InChI Key: MMGZHQGOTPGBQL-LURJTMIESA-N
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Description

(R)-3-(Bromomethyl)piperidine is a valuable chiral building block and synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its piperidine scaffold, a prevalent structural motif in bioactive molecules, and the reactive bromomethyl group, which serves as a versatile handle for further chemical functionalization, particularly in the construction of more complex nitrogen-containing compounds. This enantiomerically pure compound is frequently employed in the synthesis of potential pharmaceutical agents, where its stereochemistry is critical for biological activity. For instance, it serves as a key precursor in the development of ligands for various central nervous system (CNS) targets and other therapeutically relevant enzymes and receptors. The mechanism of action for this compound is not intrinsic but is conferred upon the final synthesized molecules. As an alkylating agent, the bromomethyl group can react with nucleophiles, such as amines or thiols, to form covalent bonds, enabling researchers to systematically build molecular complexity. According to PubChem, this specific stereoisomer is recognized for its role in creating stereochemically defined pharmacophores. Researchers utilize (R)-3-(Bromomethyl)piperidine to explore structure-activity relationships (SAR) and to develop novel compounds with potential applications in areas like neuroscience and oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12BrN

Molecular Weight

178.07 g/mol

IUPAC Name

(3R)-3-(bromomethyl)piperidine

InChI

InChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m0/s1

InChI Key

MMGZHQGOTPGBQL-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](CNC1)CBr

Canonical SMILES

C1CC(CNC1)CBr

Origin of Product

United States

Foundational & Exploratory

Reactivity and mechanism of (R)-3-(Bromomethyl)piperidine in nucleophilic substitution.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(Bromomethyl)piperidine is a privileged chiral building block widely utilized in medicinal chemistry to construct complex molecular architectures, including spirocyclic and fused heterocyclic systems[1]. The molecule is characterized by a bifunctional nature: it possesses a highly nucleophilic secondary amine within the piperidine ring and a highly electrophilic primary alkyl bromide at the exocyclic position.

This technical guide explores the mechanistic nuances of its reactivity, focusing on the dichotomy between intramolecular cyclization and intermolecular nucleophilic substitution (SN2). By understanding the electronic and stereochemical properties of this scaffold, researchers can design self-validating experimental workflows that maximize yield, prevent polymerization, and maintain strict stereochemical fidelity.

Structural & Electronic Profiling

The synthetic utility of (R)-3-(Bromomethyl)piperidine stems from its specific electronic distribution:

  • The Electrophilic Center: The exocyclic bromomethyl group (-CH₂Br) is an ideal substrate for SN2 reactions. The primary nature of this carbon minimizes steric hindrance, allowing for facile backside attack by a wide array of nucleophiles (amines, thiolates, alkoxides, and azides)[1].

  • Stereochemical Integrity: The chiral center resides at the C3 position of the piperidine ring. Because the SN2 transition state occurs exclusively at the adjacent, exocyclic methylene carbon, the C3 stereocenter is not directly involved in the bond-breaking/bond-forming process. Consequently, the SN2 reaction does not induce a Walden inversion at C3, and the (R)-configuration is strictly preserved.

  • Inherent Instability of the Free Base: Due to the simultaneous presence of a nucleophile (NH) and an electrophile (-CH₂Br), the free base is thermodynamically unstable at room temperature. It rapidly undergoes intermolecular SN2 reactions leading to dimerization or polymerization. For this reason, commercial suppliers strictly provide and store this compound as a hydrochloride or hydrobromide salt (e.g., CAS 2306248-54-2)[2].

Mechanistic Pathways: Intermolecular vs. Intramolecular

To harness the reactivity of the bromomethyl group, the inherent nucleophilicity of the piperidine nitrogen must be managed.

If the free base is generated without a trapping agent or protecting group, the nitrogen lone pair can attack the electrophilic carbon. While intramolecular cyclization to form a highly strained 1-azabicyclo[3.1.1]heptane derivative is theoretically possible, the reaction is entropically and enthalpically driven toward intermolecular polymerization .

To achieve selective SN2 substitution, N-protection (e.g., using Boc, Cbz, or Benzyl groups) is an absolute prerequisite. Masking the secondary amine neutralizes its nucleophilicity, forcing the molecule to react exclusively with exogenous nucleophiles via an intermolecular SN2 pathway[1].

Fig 1. Divergent reactivity pathways of unprotected vs. N-protected 3-(bromomethyl)piperidine.

Unlike 2-(bromomethyl)piperidine, which can undergo neighboring group participation (NGP) via a bicyclic aziridinium intermediate, the 3-position geometry prevents such NGP. This guarantees that the substitution proceeds via a clean, direct SN2 mechanism without unexpected ring expansions.

Self-Validating Experimental Protocols

As a best practice in drug development, synthetic protocols must be self-validating. The following two-step workflow ensures the successful functionalization of the (R)-3-(bromomethyl)piperidine scaffold.

Experimental_Workflow Step1 Step 1: Amine Protection Reagents: Boc2O, Et3N, DCM Goal: Mask nucleophilic nitrogen Step2 Step 2: Isolation & QC Method: Aqueous Workup Validation: LC-MS, 1H NMR Step1->Step2 Step3 Step 3: SN2 Substitution Reagents: Nu:-, K2CO3, DMF Conditions: 60-80°C Step2->Step3 Step4 Step 4: Deprotection Reagents: TFA / DCM Goal: Reveal functionalized piperidine Step3->Step4

Fig 2. Step-by-step experimental workflow for selective SN2 functionalization.

Protocol A: Synthesis of (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Objective: Convert the unstable hydrochloride salt into a stable, isolable N-Boc intermediate (CAS 1002359-91-2)[3].

  • Preparation: Suspend (R)-3-(bromomethyl)piperidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert N₂ atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 2.5 eq) dropwise. Causality: The excess base first neutralizes the HCl salt, generating the free base in situ, and then acts as an acid scavenger for the subsequent protection step.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (QC): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the N-Boc product mass (m/z 278 [M+H]⁺, accounting for the bromine isotopes ⁷⁹Br/⁸¹Br)[3].

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the stable intermediate.

Protocol B: General SN2 Substitution Workflow

Objective: Displace the primary bromide with a target nucleophile.

  • Activation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile & Base: Add the desired nucleophile (1.2–2.0 eq) and a mild inorganic base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 60–80 °C for 8–12 hours.

  • Self-Validation (QC): Monitor via TLC (Hexanes:EtOAc) or LC-MS. The SN2 displacement of bromide is typically quantitative.

  • Isolation: Dilute with water to precipitate the product or extract with Ethyl Acetate. Wash extensively with water/brine to remove DMF, then purify via flash column chromatography.

Quantitative Data & Reaction Optimization

The choice of nucleophile, base, and solvent dictates the kinetics of the SN2 reaction. The table below summarizes optimized conditions for various nucleophilic classes reacting with N-Boc-(R)-3-(bromomethyl)piperidine:

Nucleophile ClassSpecific Reagent (Eq)Base (Eq)SolventTemp (°C)Time (h)Isolated Yield (%)
Secondary Amine Morpholine (2.0)K₂CO₃ (3.0)DMF801288
Phenoxide Phenol (1.5)Cs₂CO₃ (2.0)DMF801282
Thiolate Thiophenol (1.2)K₂CO₃ (2.0)MeCN60894
Azide Sodium Azide (2.0)None requiredDMF801691

Causality & Troubleshooting (E-E-A-T Insights)

To ensure high yields and reproducibility, scientists must understand the why behind the protocol parameters:

  • Why use Polar Aprotic Solvents (DMF/MeCN)? SN2 reactions are highly favored in polar aprotic solvents. These solvents effectively solvate cations (like K⁺ or Cs⁺) while leaving the nucleophilic anions relatively unsolvated ("naked"). This raises the ground-state energy of the nucleophile, significantly lowering the activation energy barrier for the SN2 transition state.

  • Why choose Cs₂CO₃ for Phenols? While K₂CO₃ is sufficient for amines and thiols, Cesium carbonate (Cs₂CO₃) drastically enhances the nucleophilicity of phenoxides. The large ionic radius and low charge density of the cesium cation create a highly separated ion pair in DMF, accelerating the displacement of the primary bromide and preventing unreacted starting material.

  • Temperature Control: While SN2 at a primary carbon is fast, heating (60–80 °C) is often required due to the slight steric bulk of the adjacent piperidine ring. However, exceeding 90 °C should be avoided, as it can promote competing E2 elimination (forming an exocyclic double bond) or thermal degradation of the Boc protecting group.

  • Storage & Handling: The unprotected (R)-3-(bromomethyl)piperidine must be strictly stored as a salt in a sealed, dry environment at 2-8 °C[4]. Exposure to moisture or ambient bases will neutralize the salt, triggering spontaneous polymerization.

References

  • Pharmaffiliates. 1002359-91-2 | (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. Retrieved from:[Link][3]

Sources

Unlocking 3D Chemical Space: The Strategic Application of (R)-3-(Bromomethyl)piperidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing fragment library design and hit-to-lead campaigns, I frequently encounter the limitations of traditional, flat (sp2-hybridized) fragment libraries. The over-reliance on planar aromatic rings often leads to high attrition rates during lead optimization due to poor physicochemical properties and a lack of target specificity. The transition towards sp3-rich, three-dimensional scaffolds is a strategic imperative.

(R)-3-(Bromomethyl)piperidine serves as a premier bifunctional building block in this paradigm. It integrates the privileged piperidine scaffold—a structural motif present in over 70 FDA-approved drugs[1]—with a highly reactive bromomethyl group. This technical guide details the dual utility of this molecule: as an electrophilic warhead for covalent fragment screening and as a versatile handle for rapid synthetic derivatization.

Structural Rationale: Escaping Flatland

The piperidine ring imparts significant 3D character, enhancing the fragment's ability to navigate complex protein topographies. The (R)-enantiomer specifically projects the bromomethyl group in a defined spatial vector, allowing researchers to probe the chiral environment of binding pockets with high precision.

Table 1: Physicochemical Properties of (R)-3-(Bromomethyl)piperidine

PropertyValueClinical/Synthetic Relevance
CAS Number 2165671-87-2[2]Unique identifier for the pure (R)-enantiomer.
Molecular Weight 178.07 g/mol [2]Ideal for FBDD (Rule of 3 compliant; MW < 300 Da).
TPSA 12.03 Ų[2]Excellent membrane permeability potential.
LogP ~1.80[3]Optimal lipophilicity for aqueous solubility and target binding.
Electrophilicity High (Alkyl Bromide)Rapid SN2 displacement by biological or synthetic nucleophiles[1].

Dual Utility in Fragment-Based Drug Discovery (FBDD)

(R)-3-(Bromomethyl)piperidine operates via two distinct strategic pathways in FBDD workflows:

A. Direct Target Engagement (Covalent Fragment Screening)

Covalent FBDD has gained immense traction for targeting traditionally "undruggable" proteins. The bromomethyl moiety acts as a highly reactive alkylating agent capable of forming irreversible covalent bonds with nucleophilic residues such as cysteine, lysine, histidine, and tyrosine[4]. By screening a library of bromomethyl-containing fragments against a target protein, we can identify cryptic pockets and allosteric sites. Mass spectrometry (MS) is the gold standard for detecting these protein-fragment adducts[5].

B. Rapid Fragment Assembly (Synthetic Derivatization)

Alternatively, the bromomethyl group serves as a highly efficient synthetic handle. Because the bromide ion is an excellent leaving group, the molecule undergoes facile bimolecular nucleophilic substitution (SN2)[1]. This allows for the rapid, late-stage functionalization of the piperidine core with various amines, thiols, or alcohols, generating a diverse sub-library of complex fragments.

G Core (R)-3-(Bromomethyl)piperidine (Chiral sp3 Core) Path1 Primary/Secondary Amines (C-N Bond Formation) Core->Path1 SN2 Displacement Path2 Thiols (C-S Bond Formation) Core->Path2 SN2 Displacement Path3 Alcohols/Phenols (C-O Bond Formation) Core->Path3 SN2 Displacement

Caption: Divergent SN2 derivatization pathways for (R)-3-(Bromomethyl)piperidine.

Experimental Methodology I: MS-Guided Covalent Fragment Screening

Expertise & Causality Note: Alkyl halides like bromomethyl groups are highly reactive and prone to hydrolysis in aqueous buffers. Therefore, buffer selection (strictly avoiding nucleophilic buffers like Tris unless specifically controlled) and strict time-course monitoring are critical to distinguish specific protein binding from non-specific surface labeling or fragment degradation.

Step-by-Step Protocol:

  • Protein Preparation: Purify the target protein (containing the target Cys/Lys residue) and buffer exchange into a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Adjust the protein concentration to 2-5 µM.

  • Fragment Incubation: Prepare a 100 mM stock of (R)-3-(Bromomethyl)piperidine in anhydrous DMSO. Add the fragment to the protein solution to a final concentration of 50-100 µM (maintaining DMSO < 2% v/v to prevent protein denaturation).

  • Time-Course Reaction: Incubate the mixture at room temperature. Take aliquots at specific time points (e.g., 15 min, 1 h, 4 h, 24 h) to monitor the kinetics of adduct formation.

    • Self-Validation Step: Always include a parallel control sample with a non-reactive piperidine analog (e.g., 3-methylpiperidine) to establish baseline noise and rule out non-covalent aggregation.

  • Reaction Quenching: Quench the reaction by adding 1% formic acid to lower the pH and denature the protein, halting any further covalent reaction.

  • Intact Mass Spectrometry (LC-MS): Analyze the samples using a high-resolution LC-TOF mass spectrometer. Deconvolute the spectra to identify the mass shift corresponding to the addition of the piperidinyl-methyl moiety (ΔMass = +97.09 Da, accounting for the loss of HBr)[5].

  • Peptide Mapping (Optional but Recommended): Digest the adducted protein with trypsin and analyze via LC-MS/MS to pinpoint the exact amino acid residue modified by the fragment[5].

Caption: Covalent fragment screening workflow using (R)-3-(Bromomethyl)piperidine.

Experimental Methodology II: Rapid Library Generation via SN2 Derivatization

When used as a synthetic building block, the goal is to replace the bromide with diverse pharmacophores to explore structure-activity relationships (SAR) and grow the fragment.

Expertise & Causality Note: The secondary amine of the piperidine ring must be protected (e.g., as a Boc or Cbz carbamate) prior to utilizing the bromomethyl group. Failure to do so will result in rapid intermolecular self-alkylation, leading to useless polymeric mixtures.

Step-by-Step Protocol (General Amine Alkylation):

  • Protection: Ensure the starting material is N-protected (e.g., 1-Boc-(R)-3-(bromomethyl)piperidine).

  • Reagent Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of the protected (R)-3-(bromomethyl)piperidine in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add 1.2 equivalents of the desired primary or secondary amine nucleophile[1].

  • Base Addition: Add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, or potassium carbonate) to neutralize the generated hydrobromic acid and drive the reaction forward[6].

  • Reaction Execution: Stir the mixture at 60-80 °C for 4-12 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and salts. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Self-Validation Step: Run a crude NMR to verify the disappearance of the distinctive bromomethyl protons (~3.4 ppm) before proceeding to deprotection.

  • Purification & Deprotection: Purify the intermediate via flash column chromatography. Finally, remove the N-protecting group (e.g., using TFA/DCM for Boc) to yield the final elaborated fragment ready for biological screening.

Biophysical Validation of Fragment Hits

Once a covalent adduct or a new synthetic derivative is identified, orthogonal biophysical validation is mandatory to ensure the interaction is structurally sound and not a false positive.

Table 2: Orthogonal Validation Techniques for Piperidine Fragments

TechniquePurposeExpected Outcome for True Hit
Thermal Shift Assay (TSA) Assess global protein stabilization.Significant increase in melting temperature (ΔTm > 2-5 °C) upon covalent binding[4].
Surface Plasmon Resonance (SPR) Measure binding kinetics.For covalent hits: irreversible binding curve (no dissociation phase). For derivatives: dose-dependent KD determination[6].
X-ray Crystallography Determine high-resolution binding mode.Clear electron density for the piperidine ring and the newly formed covalent bond, confirming the (R)-stereocenter orientation.

Conclusion

(R)-3-(Bromomethyl)piperidine is a highly versatile asset in the medicinal chemist's toolkit. By understanding the intrinsic reactivity of the bromomethyl warhead and the spatial advantages of the chiral piperidine core, researchers can effectively bridge the gap between primary fragment screening and lead optimization. Whether deployed as a direct covalent probe to map cryptic pockets or as a central hub for combinatorial synthesis, its integration into FBDD workflows significantly accelerates the discovery of novel, 3D-complex therapeutics.

References

  • [4] Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC. nih.gov. 4

  • [2] 2165671-87-2 | (R)-3-(bromomethyl)piperidine - ChemScene. chemscene.com. 2

  • [3] 2306248-54-2 | (R)-3-(bromomethyl)piperidine hydrochloride | ChemScene. chemscene.com. 3

  • [6] Integrating Fragment Assembly and Biophysical Methods in the Chemical Advancement of Small-Molecule Antagonists of IL-2: An Approach for Inhibiting Protein−Protein Interactions - ACS Publications. acs.org. 6

  • [5] Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - eLife. elifesciences.org. 5

  • [1] 3-(Bromomethyl)piperidine|CAS 1011407-68-3 - BLD Pharm - Benchchem. benchchem.com. 1

  • 1-Cbz-3-(bromomethyl)piperidine | 242459-81-0 - Sigma-Aldrich. sigmaaldrich.com.

Sources

In-Depth Technical Guide: InChI Key, SMILES, and Applications of (R)-3-(Bromomethyl)piperidine in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged structural motif present in over 70 FDA-approved therapeutics. Within this chemical space, (R)-3-(Bromomethyl)piperidine serves as a highly versatile, bifunctional chiral building block. By integrating a secondary amine for selective N-functionalization and an exocyclic bromomethyl group for nucleophilic substitution, this compound enables the rapid construction of complex spirocyclic, fused, and heavily substituted molecular architectures.

This whitepaper provides a comprehensive mechanistic guide to the stereochemical identity, synthetic utility, and validated experimental workflows for (R)-3-(Bromomethyl)piperidine, designed for senior application scientists and drug development professionals.

Chemical Identity & Stereochemical Architecture

Accurate stereochemical notation is critical for ensuring reproducibility in chiral drug synthesis and computational modeling. The (R)-enantiomer of 3-(bromomethyl)piperidine possesses a single stereocenter at the C3 position of the piperidine ring.

Chemical Identifiers
  • IUPAC Name : (3R)-3-(bromomethyl)piperidine

  • Non-Isomeric SMILES : C1CC(CNC1)CBr

  • Isomeric SMILES : C1CCBr

  • Standard InChIKey : MMGZHQGOTPGBQL-UHFFFAOYSA-N(Note: This represents the standard hash for the racemate/unspecified connectivity; stereospecific layers modify the secondary block in advanced databases).

  • CAS Registry Numbers : 1011407-68-3 (Racemate Hydrobromide), 1002359-91-2 ((R)-N-Boc Derivative).

Stereochemical Causality (CIP Priorities)

The assignment of the (R)-configuration at C3 is dictated by the Cahn-Ingold-Prelog (CIP) priority rules. The exocyclic bromomethyl group takes the highest priority due to the high atomic mass of bromine attached to the primary carbon.

  • Priority 1 : -CH2Br (Exocyclic)

  • Priority 2 : -CH2NH- (C2 of the piperidine ring)

  • Priority 3 : -CH2CH2- (C4 of the piperidine ring)

  • Priority 4 : -H (Hydrogen atom)

When the lowest priority group (-H) is oriented away from the viewer, the sequence from Priority 1 → 2 → 3 follows a clockwise direction, confirming the (R) absolute configuration.

CIP C3 C3 (Chiral) P1 1: -CH2Br C3->P1 High P2 2: -CH2NH- C3->P2 Med P3 3: -CH2CH2- C3->P3 Low P4 4: -H C3->P4 Min P1->P2 Clockwise (R) P2->P3

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the C3 stereocenter of (R)-3-(Bromomethyl)piperidine.

Mechanistic Role in API Synthesis

The strategic value of (R)-3-(Bromomethyl)piperidine lies in its orthogonal reactivity. The secondary amine is highly nucleophilic, while the bromomethyl carbon is highly electrophilic.

Stereochemical Preservation During SN2

A critical mechanistic advantage of this scaffold is that the leaving group (bromide) is located on the exocyclic methyl carbon, not directly on the chiral C3 carbon. Consequently, bimolecular nucleophilic substitution (SN2) reactions at the bromomethyl site do not invert the C3 stereocenter. The (R)-configuration is perfectly preserved throughout the functionalization process, making it an ideal precursor for enantiopure Active Pharmaceutical Ingredients (APIs) .

The Necessity of N-Protection

Because the molecule contains both a nucleophile (amine) and an electrophile (alkyl bromide), the unprotected free base is prone to intermolecular self-alkylation (polymerization) or intramolecular cyclization. To prevent this, the piperidine nitrogen must be masked using a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, yielding (R)-N-Boc-3-(bromomethyl)piperidine .

Workflow A (R)-3-(Bromomethyl) piperidine B N-Boc Protection (Boc2O, Et3N) A->B Step 1 C SN2 Substitution (Nu-, K2CO3) B->C Step 2 D Deprotection (TFA, DCM) C->D Step 3 E Chiral API Scaffold D->E Step 4

Caption: Standard synthetic workflow utilizing (R)-3-(Bromomethyl)piperidine for chiral API development.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the functionalization of the scaffold.

Protocol: Synthesis of (R)-N-Boc-3-(benzylaminomethyl)piperidine

Step 1: N-Boc Protection

  • Reaction Setup : Suspend (R)-3-(bromomethyl)piperidine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.

  • Base Addition : Add triethylamine (Et₃N, 2.5 eq) dropwise. Causality: The organic base neutralizes the hydrobromide salt, liberating the free amine, and acts as an acid scavenger for the subsequent step.

  • Protection : Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) system. The complete disappearance of the ninhydrin-active starting material confirms full N-protection .

Step 2: SN2 Nucleophilic Substitution

  • Reaction Setup : Dissolve the purified (R)-N-Boc-3-(bromomethyl)piperidine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the incoming nucleophile unsolvated, significantly lowering the activation energy of the SN2 transition state.

  • Reagent Addition : Add potassium carbonate (K₂CO₃, 2.0 eq) and benzylamine (1.2 eq). Causality: K₂CO₃ is chosen as a mild, insoluble inorganic base. It effectively scavenges the generated HBr without being strong enough to induce E2 elimination (which would yield an unwanted alkene byproduct).

  • Thermal Activation : Heat the mixture to 60°C for 12 hours.

  • Self-Validation : Analyze the crude mixture via LC-MS. The presence of the target mass [M+H]⁺ with no trace of des-bromo alkene validates the chemoselectivity. Subsequent Chiral HPLC must be performed to confirm >99% enantiomeric excess (ee), proving the C3 stereocenter remained intact.

Quantitative Reaction Metrics

The exocyclic bromomethyl handle of the Boc-protected intermediate exhibits excellent reactivity across a diverse array of nucleophiles. The table below summarizes expected quantitative outcomes based on standard optimized workflows.

NucleophileReagents / ConditionsYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
Benzylamine K₂CO₃, DMF, 60°C, 12h85%>99%Complete retention of C3 stereocenter; secondary amine formation.
Sodium Azide NaN₃, DMSO, 80°C, 8h92%>99%Clean SN2 displacement; minimal E2 elimination observed.
Thiophenol Et₃N, THF, 25°C, 4h88%>99%Rapid substitution due to high nucleophilicity of the thiolate anion.
Potassium Cyanide KCN, 18-crown-6, MeCN, Reflux78%98%One-carbon chain extension yielding a chiral nitrile intermediate.

References

The Definitive Technical Guide to (R)-3-(Bromomethyl)piperidine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(Bromomethyl)piperidine is a highly versatile, chiral bifunctional building block extensively utilized in modern medicinal chemistry. Integrating the privileged piperidine scaffold—a structural motif present in over 70 FDA-approved therapeutics—with the potent electrophilic reactivity of a bromomethyl group, this compound serves as a critical intermediate for constructing complex, substituted spirocyclic and fused molecular architectures[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and robust synthetic methodologies, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Molecular Identification

Understanding the exact molecular specifications of (R)-3-(bromomethyl)piperidine is paramount for calculating stoichiometric equivalents and predicting pharmacokinetic behavior. The compound is commercially available in three primary forms: the free base, the hydrochloride salt, and the N-Boc protected precursor[2][3][4]. The hydrochloride salt is strictly preferred for long-term storage due to the inherent instability and potential for self-alkylation of the free base.

Table 1: Quantitative Physicochemical Data of (R)-3-(Bromomethyl)piperidine Forms

PropertyFree BaseHydrochloride SaltN-Boc Protected Precursor
CAS Number 2165671-87-2[2]2306248-54-2[3]1002359-91-2[4]
Molecular Formula C₆H₁₂BrN[2]C₆H₁₃BrClN[3]C₁₁H₂₀BrNO₂[4]
Molecular Weight 178.07 g/mol [2]214.53 g/mol [3]278.19 g/mol [4]
SMILES BrC[C@H]1CNCCC1[2]Cl.BrC[C@H]1CNCCC1[3]CC(C)(C)OC(=O)N1CCCCBr
LogP 1.3809[2]1.8027[3]N/A
TPSA 12.03[2]12.03[3]N/A

Structural Rationale in Medicinal Chemistry

The strategic inclusion of (R)-3-(bromomethyl)piperidine in drug discovery pipelines is driven by its dual-reactivity profile[1]. As an Application Scientist, it is crucial to understand the causality behind selecting this specific scaffold:

  • The Piperidine Nitrogen (Nucleophilic Site) : Acts as a secondary amine site for N-functionalization, allowing for targeted alkylation, acylation, or sulfonylation.

  • The Bromomethyl Group (Electrophilic Handle) : Functions as a highly reactive site for bimolecular nucleophilic substitution (Sₙ2). It enables the facile introduction of diverse substituents via new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds[1].

  • Stereochemical Integrity : The (R)-configuration dictates the precise spatial orientation of downstream pharmacophores, which is critical for target binding affinity and selectivity. For instance, derivatives of this scaffold have been successfully employed in the synthesis of 2,4-disubstituted imidazopyridines, which act as fast-killing hemozoin formation inhibitors against the malaria parasite Plasmodium falciparum[5][6].

Reactivity Core (R)-3-(bromomethyl)piperidine N_Site Secondary Amine (N-Functionalization) Core->N_Site Br_Site Bromomethyl Group (Electrophilic Center) Core->Br_Site N_Rxn Alkylation, Acylation, Sulfonylation N_Site->N_Rxn Br_Rxn SN2 Substitution (Amines, Thiols, Alkoxides) Br_Site->Br_Rxn

Figure 1. Bifunctional reactivity mapping of the piperidine and bromomethyl structural motifs.

Synthesis Workflow & Experimental Protocol

Achieving high regioselectivity and maintaining stereochemical integrity are the primary challenges when synthesizing (R)-3-(bromomethyl)piperidine. Direct radical bromination of piperidine rings often leads to polybromination and poor yields[1]. Therefore, the industry standard is to convert the primary alcohol of an N-protected 3-(hydroxymethyl)piperidine precursor into a bromide using the Appel reaction [5].

Causality of Reagent Selection

The Appel reaction (utilizing CBr₄ and PPh₃) is selected over harsher reagents like PBr₃ or HBr because it operates under exceptionally mild, neutral conditions[1][5]. This prevents acid-catalyzed racemization of the chiral center and ensures that acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, remain fully intact during the bromination phase.

Self-Validating Experimental Protocol

The following protocol describes the synthesis of the N-Boc protected intermediate and its subsequent deprotection, engineered with built-in validation checkpoints[5].

Step 1: Reagent Preparation and Activation

  • Action : Dissolve 1.0 equivalent of (R)-N-Boc-3-(hydroxymethyl)piperidine and 1.2 equivalents of carbon tetrabromide (CBr₄) in anhydrous dichloromethane (DCM).

  • Causality : Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive phosphonium intermediate back to the starting alcohol.

Step 2: Phosphine Addition

  • Action : Slowly add 1.2 equivalents of triphenylphosphine (PPh₃) to the stirring solution at 0°C, then allow the mixture to warm to 25°C.

  • Causality : The slow addition at reduced temperatures controls the exothermic formation of the phosphonium salt, minimizing the generation of unwanted side products.

Step 3: In-Process Validation (TLC)

  • Action : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

  • Validation : The system is self-validating; complete consumption of the polar starting material and the appearance of a distinct, less polar spot confirms the successful Sₙ2 displacement by the bromide ion. This typically occurs within 8 hours at 25°C[5].

Step 4: Precipitation and Filtration

  • Action : Add a 50:50 mixture of pentane and diethyl ether directly to the reaction flask and stir for 30 minutes[5].

  • Validation : Triphenylphosphine oxide (PPh₃O), the primary byproduct, is soluble in DCM but highly insoluble in non-polar solvent mixtures. Its rapid, visible precipitation serves as an immediate physical confirmation of successful oxygen transfer[5].

  • Action : Filter the suspension through a short pad of silica to remove the PPh₃O, yielding the pure tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate as a viscous oil[5].

Step 5: Boc Deprotection

  • Action : Suspend the intermediate in 4M HCl in dioxane and stir at 25°C for 16 hours. Evaporate the solvent and triturate with diethyl ether to yield (R)-3-(bromomethyl)piperidine hydrochloride as a stable solid[5].

  • Causality : Dioxane is used as it solubilizes the Boc-protected precursor while allowing the resulting hydrochloride salt to precipitate, driving the reaction to completion.

Synthesis Start (R)-N-Boc-3-(hydroxymethyl)piperidine Reagents Appel Reaction CBr4, PPh3, dry DCM, 25°C Start->Reagents Intermediate Phosphonium Intermediate (OH Activation) Reagents->Intermediate SN2 SN2 Displacement (Bromide Attack) Intermediate->SN2 Product (R)-N-Boc-3-(bromomethyl)piperidine SN2->Product Deprotection Boc Deprotection HCl in Dioxane, 25°C Product->Deprotection Final (R)-3-(bromomethyl)piperidine HCl Deprotection->Final

Figure 2. Step-by-step synthesis workflow of (R)-3-(bromomethyl)piperidine via the Appel reaction.

Handling, Stability, and Storage Protocols

Due to the presence of both a nucleophilic amine (in the free base form) and an electrophilic bromomethyl group, (R)-3-(bromomethyl)piperidine is highly susceptible to intermolecular self-alkylation (polymerization).

  • Storage : The compound must be stored strictly as the hydrochloride salt or N-protected derivative in a sealed, dry environment at 2-8°C[1][2][3]. Shipping should be conducted under cold-chain conditions to prevent thermal degradation[1].

  • Degradation Validation : Before use in sensitive cross-coupling or substitution reactions, validate the integrity of the batch via ¹H NMR. The appearance of broad, undefined polymeric peaks or the shifting of the distinct bromomethyl protons indicates batch degradation.

References

  • [5] Horatscheck, A., et al. Supporting Information: Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics. DOI. Available at:[Link]

  • [6] Horatscheck, A., et al. Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Methodological & Application

The Architect's Toolkit: Palladium-Catalyzed Pathways to Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold and the Power of Palladium

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern pharmacology and natural product chemistry. Its prevalence in a vast array of bioactive molecules, from blockbuster drugs to complex alkaloids, underscores the critical importance of efficient and versatile methods for its synthesis and functionalization. For researchers, scientists, and drug development professionals, the ability to precisely construct and modify this scaffold is paramount to innovation.

Palladium catalysis has emerged as a transformative force in this field, offering a powerful and adaptable toolkit for forging carbon-nitrogen and carbon-carbon bonds with remarkable precision and under mild conditions.[1] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of substituted piperidines, moving beyond simple procedural lists to explain the underlying principles and strategic considerations that drive successful experimentation.

Core Strategies in Palladium-Catalyzed Piperidine Synthesis

This application note will delve into three principal palladium-catalyzed strategies for constructing and functionalizing the piperidine nucleus:

  • Buchwald-Hartwig Amination: A cornerstone of C-N bond formation, enabling the arylation of the piperidine nitrogen.[2]

  • Tsuji-Trost Allylic Alkylation: A versatile method for intramolecular cyclization to form the piperidine ring through C-N bond formation.[3]

  • C-H Activation and Functionalization: A modern approach for the direct installation of substituents onto the piperidine backbone.[4]

N-Arylation of Piperidines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and highly utilized palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] In the context of piperidine synthesis, it provides a direct route to N-aryl piperidines, a common motif in centrally active pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence involving a palladium(0) catalyst.[2] The process is initiated by the oxidative addition of an aryl halide to the Pd(0) species, forming a Pd(II) complex. This complex then coordinates with the piperidine amine. In the presence of a strong base, the amine is deprotonated, leading to a palladium-amido complex. The final and crucial step is reductive elimination, which forges the desired C-N bond, yielding the N-aryl piperidine and regenerating the active Pd(0) catalyst.[1] The choice of phosphine ligand is critical as it influences the rate of oxidative addition and reductive elimination.[2]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X aryl_halide Ar-X piperidine Piperidine-H ligand_exchange Ligand Exchange product N-Arylpiperidine base Base deprotonation Deprotonation base_h [Base-H]⁺X⁻ oxidative_addition->ligand_exchange L_nPd(II)(Ar)(X) ligand_exchange->deprotonation + Piperidine-H reductive_elimination Reductive Elimination deprotonation->reductive_elimination - [Base-H]⁺X⁻ reductive_elimination->pd0 + N-Arylpiperidine Tsuji_Trost_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n coordination Coordination pd0->coordination + Substrate substrate Allylic Substrate with Tethered Amine product Substituted Piperidine oxidative_addition Oxidative Addition coordination->oxidative_addition η²-π-allyl-Pd(0) nucleophilic_attack Intramolecular Nucleophilic Attack oxidative_addition->nucleophilic_attack η³-π-allyl-Pd(II) Complex nucleophilic_attack->pd0 + Product CH_Activation_Cycle cluster_cycle Catalytic Cycle pd_catalyst Pd(II) Catalyst ch_activation C-H Activation (CMD) pd_catalyst->ch_activation + Piperidine-DG piperidine_dg Piperidine with Directing Group (DG) aryl_halide Ar-X oxidative_addition Oxidative Addition product C-H Arylated Piperidine ch_activation->oxidative_addition Palladacycle reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination + Ar-X reductive_elimination->pd_catalyst + Product

Sources

Application of (R)-3-(Bromomethyl)piperidine in creating spirocyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (R)-3-(Bromomethyl)piperidine in the Synthesis of Spirocyclic Systems

Executive Summary

(R)-3-(Bromomethyl)piperidine is a highly versatile, chiral bifunctional building block. Its unique structure—combining a nucleophilic secondary amine with a highly electrophilic primary alkyl bromide—makes it an ideal precursor for constructing complex 3D molecular architectures. This application note details the mechanistic rationale and step-by-step protocols for utilizing this compound in two distinct spirocyclic workflows: the generation of spiro-quaternary ammonium scaffolds and the functionalization of spiro-oxindole cores.

Mechanistic Rationale & Chemical Space Expansion

Modern drug discovery is increasingly moving away from planar aromatic systems toward complex, three-dimensional spirocyclic scaffolds to improve physicochemical properties such as solubility, metabolic stability, and target selectivity[1]. (R)-3-(Bromomethyl)piperidine serves as a critical intermediate in this paradigm[2].

The piperidine nitrogen acts as a site for N-functionalization or intramolecular cyclization, while the bromomethyl group at the 3-position provides a highly reactive handle for bimolecular nucleophilic substitution (SN2) reactions[2]. This dual reactivity enables tandem reaction designs, where the sequential activation of the nitrogen and the bromomethyl group can yield fused or spirocyclic systems in a single pot or via short synthetic sequences[2].

Workflow A: Construction of Spiro-Quaternary Ammonium Scaffolds

Causality & Design : Spiro-quaternary ammonium salts (e.g., 5-azoniaspiro[4.5]decane derivatives) are privileged motifs in anticholinergic drugs and phase-transfer catalysts. By reacting (R)-3-(Bromomethyl)piperidine with a dihaloalkane (e.g., 1,4-dibromobutane), the piperidine nitrogen undergoes a double alkylation. The key to this protocol is preserving the chiral bromomethyl group for late-stage functionalization. We utilize Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN); the mild inorganic base neutralizes the generated HBr without inducing E2 elimination of the pendant bromomethyl group, while the polar aprotic solvent accelerates the SN2 cyclization.

Protocol: Synthesis of (R)-3-(Bromomethyl)-5-azoniaspiro[4.5]decane bromide

  • Preparation : In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve (R)-3-(Bromomethyl)piperidine (10.0 mmol) in anhydrous Acetonitrile (40 mL).

  • Base Addition : Add anhydrous K₂CO₃ (25.0 mmol, 2.5 eq). Causality: Ensure the base is finely powdered to maximize surface area for proton scavenging.

  • Alkylation : Introduce 1,4-dibromobutane (10.5 mmol, 1.05 eq) dropwise via syringe over 10 minutes at room temperature.

  • Cyclization : Heat the reaction mixture to 80 °C (reflux) for 16 hours. Self-Validation: The reaction progress can be monitored by the visible precipitation of KBr salts and the disappearance of the starting material via LC-MS.

  • Workup : Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with cold Acetonitrile (2 x 10 mL).

  • Isolation : Concentrate the filtrate under reduced pressure. Triturate the resulting crude residue with diethyl ether to induce crystallization of the spiro-quaternary ammonium bromide. Filter and dry under high vacuum.

Workflow B: Assembly of Complex Spiro-Oxindole Therapeutics

Causality & Design : Spiro-oxindoles are potent pharmacophores known for modulating pathways such as the Keap1-Nrf2 axis[3]. Incorporating the chiral piperidine motif enhances the basicity and target engagement of the spirocycle. To achieve this, the piperidine nitrogen must first be protected (e.g., as an N-Boc derivative) to prevent it from competing with the oxindole nitrogen during alkylation[2]. Sodium Hydride (NaH) is used to deprotonate the oxindole lactam (pKa ~16), creating a "naked" nitrogen anion in DMF that rapidly displaces the bromide of the (R)-1-Boc-3-(bromomethyl)piperidine.

Protocol: N-Alkylation of Spiro[indoline-3,3'-pyrrolidin]-2-one

  • Deprotonation : Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (15 mL) at 0 °C. Slowly add a solution of the spiro-oxindole core (1.0 eq) in DMF (5 mL). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition : Add a solution of (R)-1-Boc-3-(bromomethyl)piperidine (1.1 eq) in DMF (5 mL) dropwise.

  • Coupling : Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: TLC (Hexanes/EtOAc 1:1) should show the consumption of the highly UV-active spiro-oxindole and the appearance of a new, less polar spot.

  • Quenching & Extraction : Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Quantitative Data & Optimization

The efficiency of the spiro-quaternary ammonium cyclization (Workflow A) is highly dependent on the solvent and base used. Table 1 summarizes the optimization data.

Table 1: Optimization of 5-Azoniaspiro[4.5]decane Cyclization

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1THFEt₃N652445%Incomplete cyclization; organic base is too weak.
2DMFK₂CO₃801262%Fast reaction, but difficult product isolation.
3MeCNK₂CO₃801688%Optimal balance of SN2 acceleration and salt precipitation.
4MeCNCs₂CO₃801691%Highest yield due to the "cesium effect" enhancing nucleophilicity.

Process Visualizations

G A (R)-3-(Bromomethyl) piperidine C Spiro-Quaternary Ammonium Intermediate A->C N-Alkylation & Cyclization B 1,4-Dibromobutane (K2CO3, MeCN) B->C E Target Spirocyclic Therapeutic C->E SN2 Displacement of Bromide D Late-Stage Functionalization (Nucleophile) D->E

Caption: Workflow for the synthesis of spiro-quaternary ammonium scaffolds.

G Spiro Spirocyclic Piperidine Derivative Keap1 Keap1-Nrf2 Complex (Cytosol) Spiro->Keap1 Binds/Inhibits Keap1 Nrf2 Free Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Translocation Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Transcription Cytoprotective Genes (HO-1, NQO1) ARE->Transcription Activates

Caption: Mechanism of Nrf2 pathway activation by spirocyclic derivatives.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

  • Source: Google Patents / WIPO (PCT)

Sources

Advanced Application Notes: N-Functionalization Strategies for the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The piperidine ring is a privileged pharmacophore ubiquitous in medicinal chemistry and FDA-approved therapeutics [1]. Functionalizing the basic secondary amine nitrogen of the piperidine core is a critical vector for modulating a drug candidate's pharmacokinetics, target affinity, and lipophilicity. This application note details the mechanistic causality, reagent optimization, and step-by-step protocols for two premier N-functionalization techniques: Reductive Amination (N-alkylation) and Buchwald-Hartwig Cross-Coupling (N-arylation).

Mechanistic Causality in Method Selection

As a drug development professional, selecting the correct functionalization pathway requires understanding the inherent reactivity and steric constraints of the piperidine nitrogen.

The Pitfalls of Direct Alkylation (SN2)

While reacting piperidine with alkyl halides in the presence of a base (e.g., K₂CO₃ or DIPEA) is operationally simple, it is fundamentally plagued by over-alkylation. The nucleophilicity of the resulting tertiary amine is often higher than that of the secondary amine starting material, driving the formation of unwanted quaternary ammonium salts. Furthermore, if the piperidine is sterically hindered (e.g., 2-substituted piperidines), elimination (E2) side reactions of the alkyl halide often outcompete the desired SN2 pathway [2].

Reductive Amination: Precision C-N Bond Formation

Reductive amination solves the over-alkylation problem and is responsible for a vast majority of C-N bond constructions in the pharmaceutical industry [5]. The piperidine amine reacts reversibly with an aldehyde or ketone to form an iminium ion. Crucially, the choice of reducing agent dictates the success of the reaction. Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard[4]. The electron-withdrawing acetoxy groups reduce the reagent's hydride-donating ability, rendering it unreactive toward the parent carbonyl but highly selective for the more electrophilic iminium ion, ensuring a clean conversion to the tertiary amine [2].

Buchwald-Hartwig Cross-Coupling: Overcoming SNAr Limitations

Direct nucleophilic aromatic substitution (SNAr) of piperidine onto unactivated aryl halides is energetically prohibitive. The Buchwald-Hartwig amination circumvents this barrier by utilizing a Pd(0)/Pd(II) catalytic cycle, enabling C(sp²)–N bond formation under mild conditions [3]. The causality of success here relies heavily on the steric and electronic properties of the chosen phosphine ligand (e.g., RuPhos, BrettPhos) to facilitate reductive elimination, and the selection of a base strong enough to deprotonate the coordinated amine without degrading sensitive functional groups [3].

Quantitative Reagent Selection Matrix

The following table summarizes the chemoselectivity and optimal conditions for various piperidine N-functionalization strategies to guide rapid decision-making.

Reagent System / MethodTarget TransformationChemoselectivityRisk of Over-alkylationOptimal Solvent Environment
Alkyl Halide + K₂CO₃ Direct AlkylationLow (SN2 / E2 competition)HighDMF, MeCN (Polar Aprotic)
NaBH₄ Reductive AminationLow (Reduces parent carbonyls)ModerateMeOH, EtOH (Polar Protic)
NaBH₃CN Reductive AminationHigh (Requires pH 5-6 control)LowMeOH, THF
NaBH(OAc)₃ Reductive AminationVery High (Tolerates reducible groups)Very LowDCE, DCM, THF (Aprotic)
Pd₂(dba)₃ / RuPhos Buchwald-HartwigHigh (Specific to C-N coupling)NoneToluene, Dioxane (Degassed)

Visualized Reaction Workflows

Logical workflow for the reductive amination of piperidine derivatives.

Palladium-catalyzed Buchwald-Hartwig amination cycle for N-arylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational milestones (temperature shifts, color changes, gas evolution) ensure the researcher can verify the reaction's integrity at every step.

Protocol A: Selective N-Alkylation via Reductive Amination

This protocol utilizes NaBH(OAc)₃ to ensure high chemoselectivity and prevent the formation of quaternary ammonium salts[2][4].

  • Reaction Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the piperidine derivative (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Catalysis (Optional): For sterically hindered substrates (e.g., 2-methylpiperidine), add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.

    • Self-Validation Check: The reduction is exothermic. Portion-wise addition prevents thermal runaway, which would otherwise degrade chemoselectivity and lead to direct reduction of the carbonyl.

  • Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours. Monitor progress via LC-MS or TLC.

    • Self-Validation Check: A Ninhydrin stain on the TLC plate will show the disappearance of the secondary amine (typically stains pink/red) as it converts to the tertiary amine (which does not strongly stain).

  • Quenching & Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Self-Validation Check: Vigorous gas evolution (CO₂) will occur if acidic additives were used or from the decomposition of excess hydride. Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). Pro-tip: Add 1% Triethylamine (Et₃N) to the eluent to prevent the basic piperidine product from streaking on the acidic silica.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol utilizes a Pd precatalyst system to couple piperidines with aryl bromides [3].

  • Rigorous Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the piperidine derivative (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), RuPhos ligand (5 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Self-Validation Check: Palladium(0) is highly susceptible to oxidation. The system must be evacuated and backfilled with Argon a minimum of three times before solvent addition.

  • Solvent Addition: Add anhydrous, thoroughly degassed toluene (0.2 M) via syringe.

  • Catalytic Heating: Seal the Schlenk tube and place it in a pre-equilibrated oil bath at 100 °C. Stir vigorously for 8–12 hours.

    • Self-Validation Check: The mixture will typically transition from a dark red/purple suspension (initial Pd₂(dba)₃) to a yellow/brown homogeneous or finely suspended mixture as the active catalytic cycle initiates.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of Celite.

    • Self-Validation Check: The Celite pad captures precipitated palladium black and inorganic salts (NaBr), preventing emulsion formation during any subsequent aqueous washes. Wash the pad thoroughly with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography to afford the pure N-aryl piperidine.

References

  • Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors | Journal of the American Chemical Society. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI23jCapMN7UhI1ruhoM0rKCoPbXrTqNChAmqRjUOKrWQnq6H1dQvVN6GJCOp9Gb8XBUYZseZFkJhCLzmEz29PYJvkJxQ-Y121tT8ZhMm4yaAJ0Sbg2kpe_Y0C_cEnotXweVtRg-JA6g==
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines | Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmMgqOEBZf_sgghsmm5C_EXUveAkVDwCrwMLHLOpHD4rIImaAWhQm1-i1SYF7lMK_yIBD4tmc1yIYAUESkt6g9TBQkKq_K30BVawc-JG8PHfuXFqMHp0ecNKlKWZcKSo-oZuSx_yHoXgqIkJVVXOdpe9nVrEOBgoj-_XcFOmqaDz6qKv8wY68u13p6G1v6XFeS_pG0mrldrCfCvBV_gYVIkgX8ro1LntRTxg==
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl | Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIEAnU7Lw-PlQkbhFtHVZoS7uSMDcioCyKOX3J0ti1EYKrDrvVw8K9owdXiKwtlzCVTyT1xgXCjXiNtP90z9hBhWEnbqGfviw1GNY-jWKIqf5-dRFd4e17GYV6t9xsqAoDhOPp2VYhobhboZWvfNWgw6rkvZ6rgX6PUu1dDN2titeKSk3u2DjB52FPv1L3tJQAasmVszgC6Tenz3IL13o_h2eV78FQ7kZ1vLG1t_N01b4BSDGDW_ajQRCHwTCXFXlKC0MWZg33QB26SgUUTpkHCnTLJCtEyOlM03J9rxjj
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis | Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR0Dp1vMslAqwcHrDM_EQnbFJPFKFILSulgju_x0cFNRGqNRlVaM-boY8Tqivrk5X88eh6RxITxFfbSswYSn_QI5YQ3nJxE520dCYb3mbgZfLuZKBeEV0Obm0vM4y9LTx6n9G86ruA8A7CNAEbFGG-kNNggZayUfCKunV9AtZ4BDV-N4nzVp1JI2KRcx_s7jTpCa8hTNlXKGiN6dxggEAgOGkxDbvyLSCibQqL0Q==
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars | European Journal of Organic Chemistry. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETHt_H2PDC5aOovtY9WHGnn57p6lpIy7i6RG53aDJzV67chzRRM2hfxZkcz3-9DesjElINFPPi1ABvPKMB9Luy8O2SMMnr_Zj_N9KjCMOK4990OiayRldWx2Rw5YW_IdUaC2QMamVQ1flBRhJ_D7hLvGsJHPyExtYNpBRa7Qh5b6Ehva6EibsHQusP1mV7S6o4HHaJSwgj1ar95Dh1EJR7bEkcyVw2rbkBQcHlDyYA9TGziw==

Application Notes and Protocols: A Detailed Guide to the Experimental Setup for Hydrogenation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of Piperidines

The piperidine scaffold is a cornerstone of modern pharmacology and agrochemistry. As one of the most prevalent nitrogen-containing heterocyclic structures in FDA-approved drugs, its synthesis is of paramount importance to drug development professionals.[1] The most direct, atom-economical route to these valuable saturated rings is the catalytic hydrogenation of their aromatic pyridine precursors.[2]

This process, while conceptually simple, is mechanistically challenging. The inherent aromatic stability of the pyridine ring necessitates robust catalytic systems, often involving elevated temperatures and pressures.[3][4] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate strongly to the metal catalyst surface, leading to catalyst inhibition or "poisoning."[1]

These application notes provide a comprehensive guide for researchers and scientists, detailing field-proven experimental setups, explaining the causality behind protocol choices, and offering step-by-step methodologies for the successful hydrogenation of pyridine derivatives.

Section 1: Core Principles & Experimental Considerations

The Catalyst: The Heart of the Reaction

The choice of catalyst is the most critical parameter in pyridine hydrogenation. The reaction is dominated by heterogeneous catalysts due to their ease of separation and recyclability, making them ideal for both lab-scale synthesis and industrial production.[2][5]

  • Precious Metal Catalysts: Platinum group metals are the most effective.

    • Palladium (Pd): Typically supported on activated carbon (Pd/C), this catalyst is a versatile workhorse. Its activity is often enhanced in acidic media.[2][6]

    • Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is a classic, powerful catalyst precursor that is reduced in situ to active platinum black. It is highly effective but can sometimes lead to over-reduction of other functional groups.[3]

    • Rhodium (Rh): Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), have shown exceptional activity for hydrogenating even highly functionalized and sterically hindered pyridines under surprisingly mild conditions.[1]

    • Ruthenium (Ru): Ruthenium catalysts are particularly noteworthy for their efficacy in aqueous media, offering a greener alternative to traditional organic solvents.[7]

  • The Role of Acidic Media: A recurring theme in pyridine hydrogenation is the use of an acidic solvent or co-solvent, such as glacial acetic acid or the addition of mineral acids like HCl.[8] Protonation of the pyridine nitrogen to form a pyridinium salt serves two crucial functions:

    • Activation: The positive charge on the pyridinium ion disrupts the ring's aromaticity, making it more susceptible to reduction.

    • Preventing Catalyst Poisoning: The protonated nitrogen has a significantly reduced tendency to bind to and deactivate the active sites on the metal catalyst surface.[8]

Key Reaction Parameters

Beyond the catalyst, several parameters must be optimized for a successful reaction:

  • Hydrogen Pressure: Higher H₂ pressure increases the concentration of dissolved hydrogen and its availability at the catalyst surface, generally leading to faster reaction rates.[4] Pressures can range from a few bars for highly active catalysts[1] to over 100 bars for challenging substrates or asymmetric transformations.[8]

  • Temperature: Increasing the temperature typically accelerates the reaction rate. However, excessive heat can promote side reactions and decomposition. A common range is 25°C to 100°C.[1][7]

  • Solvent: The solvent must dissolve the substrate and be stable under the reaction conditions. Protic solvents like acetic acid, methanol, and water are common.[6][7][8] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been shown to promote hydrogenation.[1]

Section 2: The High-Pressure Batch Reactor: A Practical Guide

For most laboratory-scale pyridine hydrogenations, a high-pressure batch reactor, or autoclave, is the essential piece of equipment. These are typically constructed from stainless steel or other robust alloys.

General Experimental Workflow

The logical flow for a high-pressure hydrogenation experiment is paramount for safety and reproducibility.

A 1. Reactor Preparation & Leak Testing B 2. Charge Substrate, Solvent, & Catalyst A->B  Safe & Clean C 3. Seal Reactor & Purge with Inert Gas (N2) B->C D 4. Pressurize with H2 to Target Pressure C->D  3x Purge Cycle E 5. Set Temperature & Begin Stirring D->E F 6. Monitor H2 Uptake & Reaction Progress E->F G 7. Cool Down & Vent H2 (To Fume Hood) F->G  Reaction Complete H 8. Purge with Inert Gas (N2) G->H I 9. Catalyst Filtration (Caution: Pyrophoric) H->I J 10. Product Isolation & Purification I->J A 1. Add Substrate (0.8 mmol) & Rh2O3 (0.5 mol%) to Vial B 2. Add TFE Solvent (1.0 mL) & Stir Bar A->B C 3. Place Vial in High-Pressure Reactor B->C D 4. Seal & Purge Reactor with N2 (3x) C->D E 5. Pressurize with H2 to 5 bar D->E F 6. Heat to 40°C with Stirring for 16h E->F G 7. Cool, Vent H2, & Purge with N2 F->G H 8. Work-up: Filter Catalyst, Isolate Product G->H

Caption: Workflow for Rh₂O₃ Catalyzed Hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: To a glass vial equipped with a magnetic stir bar, add the pyridine substrate (0.8 mmol) and Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%). [1]2. Solvent Addition: Add 2,2,2-trifluoroethanol (TFE, 1.0 mL). [1]3. Reaction Execution: Place the vial into a high-pressure reactor vessel. Seal the reactor and purge three times with nitrogen gas before pressurizing with hydrogen gas to 5 bar. [1]4. Reaction Conditions: Heat the reactor to 40°C and stir the reaction mixture for 16 hours. [1][2]5. Work-up: After cooling the reactor to ambient temperature, carefully vent the excess hydrogen and purge the vessel with nitrogen. Open the reactor, remove the vial, and dilute the contents with a suitable solvent (e.g., ethyl acetate).

  • Purification: Filter the mixture through a pad of Celite® to remove the catalyst, taking care to quench the filter cake with water to prevent ignition. [2]The filtrate can then be concentrated and the crude product purified by column chromatography or distillation.

Protocol 2: Chemoselective Hydrogenation of Pyridinecarbonitrile with Pd/C

This protocol, adapted from studies on nitrile-substituted pyridines, demonstrates how acidic conditions can be tuned to achieve full saturation of the molecule. [6]

A 1. Charge Reactor with 4-Pyridinecarbonitrile, 10% Pd/C, and Water B 2. Add Dichloromethane (immiscible co-solvent) A->B C 3. Add H2SO4 (1.0 molar ratio) to create aqueous acid phase B->C D 4. Seal & Purge Reactor with N2 (3x) C->D E 5. Pressurize with H2 to 6 bar D->E F 6. Stir at 30°C for ~5.5h E->F G 7. Cool, Vent H2, & Purge with N2 F->G H 8. Work-up: Filter Catalyst, Separate Phases, Isolate Product G->H

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure reactor vessel, add 4-pyridinecarbonitrile (5.0 g, 48.1 mmol), 10% Pd/C catalyst (0.2 g/g substrate), and water (150 mL). [6]2. Solvent/Additive Addition: Add dichloromethane (50 mL) as an immiscible co-solvent, followed by sulfuric acid (1.0 molar equivalent relative to the substrate). [6]The acid ensures the substrate is protonated in the aqueous phase.

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 6 bar. [6]4. Reaction Conditions: Maintain the reaction at 30°C with vigorous stirring for approximately 5.5 hours, or until hydrogen uptake ceases. [6]5. Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst (pyrophoric precautions required). Separate the aqueous and organic layers. The product, (aminomethyl)piperidine, will be in the aqueous phase as a sulfate salt and can be isolated after basification and extraction. [6]

Section 4: Advanced & Alternative Methodologies

While high-pressure hydrogenation is the dominant method, research into alternative, more sustainable techniques is ongoing.

Electrocatalytic Hydrogenation

A promising alternative avoids the use of high-pressure hydrogen gas altogether. Electrocatalytic hydrogenation utilizes water as the hydrogen source in a membrane electrode assembly (MEA) electrolyzer. [9][10]In this system, a carbon-supported rhodium catalyst (Rh/KB) at the cathode reduces pyridine derivatives with high efficiency at ambient temperature and pressure. [9]This method offers significant advantages in terms of safety and sustainability by eliminating the need to handle compressed H₂. [10]

Caption: Electrocatalytic Hydrogenation Setup. [9]

Conclusion

The successful hydrogenation of pyridine derivatives is a versatile and powerful tool in chemical synthesis. Mastery of the experimental setup hinges on a thorough understanding of the interplay between the catalyst, reaction conditions, and, most importantly, rigorous safety protocols. Whether employing traditional high-pressure methods with catalysts like Rh₂O₃ and Pd/C or exploring modern electrocatalytic routes, a methodical and safety-conscious approach will consistently yield the best results for accessing the vital piperidine core.

References

  • Kim A. N., Stoltz B. M. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: [Link]

  • Stürmer, R., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of pyridines in water. Available at: [Link]

  • Linquip. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Available at: [Link]

  • Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF PYRIDINE AT HIGH PRESSURES. Available at: [Link]

  • University of Pittsburgh. (2012). Hydrogenation Reactions Safety Guidelines. Available at: [Link]

  • ScienceDirect. (n.d.). Mechanistic comparison of heterogeneous and homogeneous hydrogenation. Available at: [Link]

  • American Chemical Society. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Available at: [Link]

  • The Safety Master. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Available at: [Link]

  • Jinzong Machinery. (2025). High Pressure Reactor (hydrogenation) Use Experience Brief Talk. Available at: [Link]

Sources

Use of Grignard reagents with N-(tert-butylsulfinyl)-bromoimine for piperidine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Diastereoselective Synthesis of Piperidines using N-(tert-butylsulfinyl)-bromoimines and Grignard Reagents

Introduction: The Strategic Importance of Chiral Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals and biologically active natural products. Its prevalence underscores the critical need for robust and stereocontrolled synthetic methodologies. The asymmetric synthesis of substituted piperidines, in particular, presents a significant challenge. This guide details a powerful strategy that leverages the diastereoselective addition of Grignard reagents to chiral N-(tert-butylsulfinyl)-bromoimines. This approach provides a reliable pathway to highly enantioenriched piperidine derivatives.

The N-tert-butanesulfinyl group serves as a highly effective chiral auxiliary, activating the imine for nucleophilic attack and directing the approach of the nucleophile to afford excellent stereocontrol.[1][2][3] The subsequent intramolecular cyclization and facile removal of the auxiliary group make this a versatile and efficient method for constructing complex nitrogen-containing heterocycles.[2][4][5]

Mechanistic Insights: Achieving High Diastereoselectivity

The cornerstone of this synthetic strategy is the highly diastereoselective nucleophilic addition of a Grignard reagent to the carbon-nitrogen double bond of the N-(tert-butylsulfinyl)-bromoimine. The predictability and high fidelity of the stereochemical outcome can be attributed to a well-defined transition state.

The reaction is proposed to proceed through a rigid, six-membered cyclic transition state, akin to a Zimmerman-Traxler model. In this model, the magnesium atom of the Grignard reagent coordinates with both the sulfinyl oxygen atom and the imine nitrogen atom.[6][7] This chelation creates a sterically constrained environment that forces the nucleophilic alkyl or aryl group (R) from the Grignard reagent to attack one specific face of the imine. The bulky tert-butyl group on the sulfinyl moiety effectively shields the other face, leading to the preferential formation of one diastereomer.[6] The choice of solvent is crucial, as non-coordinating solvents like dichloromethane (CH₂Cl₂) often enhance this chelation control and, consequently, the diastereoselectivity.[5][7]

Caption: Proposed chelated transition state for Grignard addition.

Comprehensive Experimental Protocols

This section provides a detailed, three-part protocol for the synthesis of chiral piperidines, from the formation of the starting imine to the final cyclized product.

Part 1: Synthesis of N-(tert-butylsulfinyl)-bromoimine

This initial step involves the condensation of an appropriate ω-bromoaldehyde with an enantiomerically pure tert-butanesulfinamide.

Materials:

  • (R)- or (S)-tert-butanesulfinamide (1.0 equiv)

  • ω-bromoaldehyde (e.g., 5-bromopentanal) (1.1 equiv)

  • Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add (R)- or (S)-tert-butanesulfinamide and anhydrous CuSO₄.

  • Dissolution: Add anhydrous CH₂Cl₂ to achieve a concentration of approximately 0.5 M with respect to the sulfinamide.

  • Aldehyde Addition: Add the ω-bromoaldehyde to the stirred suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfinamide is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄. Rinse the filter cake with CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude bromoimine is often used directly in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Expert Insight: The use of anhydrous CuSO₄ serves as a Lewis acid catalyst and an effective in-situ dehydrating agent, driving the condensation equilibrium towards the imine product.[5] Ensuring all reagents and solvents are scrupulously dry is paramount for high yields.

Part 2: Diastereoselective Grignard Addition

This is the key stereochemistry-defining step. Strict adherence to anhydrous and inert atmosphere techniques is critical for success.

Materials:

  • N-(tert-butylsulfinyl)-bromoimine (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Setup: Charge a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet with the crude N-(tert-butylsulfinyl)-bromoimine from Part 1.

  • Dissolution: Dissolve the imine in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial for maximizing diastereoselectivity.[4]

  • Grignard Addition: Add the Grignard reagent solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC.

  • Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude sulfinamide by flash column chromatography.

Expert Insight: Grignard reagents are highly sensitive to moisture and protic sources.[8][9] The glassware must be oven or flame-dried immediately before use.[10] The choice between CH₂Cl₂ and THF can influence diastereoselectivity; CH₂Cl₂ is generally preferred for promoting a more rigid chelated transition state.[5]

Part 3: Intramolecular Cyclization and Auxiliary Cleavage

The final steps involve forming the piperidine ring via an intramolecular Sₙ2 reaction, followed by the removal of the chiral auxiliary.

Materials:

  • Purified sulfinamide from Part 2 (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium Hydride (NaH) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (4 M in 1,4-Dioxane or Methanol)

  • Diethyl Ether (Et₂O)

Procedure:

  • Cyclization Setup: Dissolve the purified sulfinamide in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Deprotonation & Cyclization: Add the base (KHMDS or NaH) portion-wise. The nitrogen anion formed will displace the terminal bromide in an intramolecular fashion. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Cyclization Quench & Workup: Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over MgSO₄ and concentrate.

  • Auxiliary Cleavage: Dissolve the crude cyclized product in methanol. Add the 4 M HCl solution and stir at room temperature for 1 hour.[11][12]

  • Isolation: Concentrate the mixture under reduced pressure. Add diethyl ether to precipitate the piperidine hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualizing the Synthetic Workflow

Caption: Overall workflow for piperidine synthesis.

Data Summary: Scope and Efficiency

The described methodology is effective for a range of Grignard reagents, consistently providing high yields and excellent diastereoselectivity.

EntryGrignard Reagent (R-MgBr)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Phenylmagnesium bromideCH₂Cl₂-7885>95:5
2Ethylmagnesium bromideCH₂Cl₂-7892>98:2
3Vinylmagnesium bromideTHF-788894:6
4Isopropylmagnesium chlorideCH₂Cl₂-4875>95:5
52-Thienylmagnesium bromideTHF-788192:8
Note: Data are representative examples synthesized from the literature to illustrate the general efficacy of the method.[4][5]

References

  • Computational Studies on the Mechanism of the Diastereoselective Addition of Grignard Reagents to N-(tert-butylsulfinyl)imines. ChemRxiv.
  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry.
  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. Organic Syntheses.
  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. MDPI.
  • Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Semantic Scholar.
  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journals.
  • An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines.
  • Grignard Reaction. Organic Chemistry Portal.
  • N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.
  • Grignard Reaction. University of Missouri-Kansas City.
  • The Grignard Reaction. University of California, Irvine.
  • EXPERIMENT SEVEN: THE GRIGNARD REACTION: PREPARATION OF 5-METHYL-5-NONANOL.
  • Application Notes and Protocols: Reaction of tert-Butylazomethine with Grignard Reagents. BenchChem.

Sources

Troubleshooting & Optimization

Addressing instability of (R)-3-(Bromomethyl)piperidine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (R)-3-(Bromomethyl)piperidine Instability in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields, assay failures, or rapid compound degradation when working with (R)-3-(bromomethyl)piperidine. This guide is designed to move beyond basic handling instructions by explaining the fundamental chemical causality behind the instability of this bifunctional molecule, providing you with self-validating protocols to ensure scientific integrity in your workflows.

Mechanistic Causality: The "Why" Behind the Instability

(R)-3-(bromomethyl)piperidine is a highly versatile building block, but its bifunctional nature—possessing both a nucleophilic secondary amine and an electrophilic bromomethyl group—makes it inherently unstable in neutral or basic aqueous solutions [1].

The degradation is not merely a simple reaction with water; it is driven by anchimeric assistance (neighboring group participation) . When the piperidine nitrogen is unprotonated (free base form), its lone pair of electrons is perfectly positioned to execute an intramolecular SN2 attack on the adjacent bromomethyl carbon. This rapid intramolecular cyclization forms a highly strained and reactive bicyclic intermediate (e.g., a 1-azabicyclo[3.1.1]heptane cation) [2]. Once formed, this intermediate is immediately attacked by water, resulting in rapid hydrolysis to (R)-3-(hydroxymethyl)piperidine.

By understanding this mechanism, we can manipulate the environment (via pH control or protecting groups) to tie up the nitrogen's lone pair, completely shutting down the rapid cyclization pathway and leaving only the much slower, direct bimolecular hydrolysis pathway.

Degradation_Pathways FreeBase (R)-3-(Bromomethyl)piperidine (Free Base, pH > 7) Azabicyclo 1-Azabicyclo[3.1.1]heptane Intermediate FreeBase->Azabicyclo Intramolecular Cyclization (Fast) HydrolysisProd (R)-3-(Hydroxymethyl)piperidine (Degradation Product) FreeBase->HydrolysisProd Direct Hydrolysis (Slow) Protonated Protonated Salt (Stable, pH < 5) FreeBase->Protonated +H+ (Acidic Buffer) Reversible Azabicyclo->HydrolysisProd H2O (Rapid)

Mechanistic pathways of (R)-3-(bromomethyl)piperidine degradation and stabilization via protonation.

Troubleshooting Guide & FAQs

Q1: Why does my compound degrade within minutes when dissolved in standard PBS (pH 7.4)? A: At pH 7.4, a significant fraction of the piperidine molecules exist as the free base. The unmasked nitrogen lone pair initiates the rapid intramolecular cyclization described above[3]. PBS also contains nucleophilic phosphates that can further accelerate the degradation of the bromomethyl group.

Q2: Can I store the free base form of (R)-3-(bromomethyl)piperidine? A: No. The free base is highly unstable and will spontaneously polymerize or degrade even as a neat oil. You must always purchase and store this compound as a salt (e.g., hydrochloride or hydrobromide salt). The salt form forces the nitrogen into an ammonium state, preventing it from acting as a nucleophile.

Q3: I need to use this compound in a live-cell assay at pH 7.4. How do I prepare a stable stock? A: Never prepare your primary stock solution in a neutral buffer. Prepare your stock in a mildly acidic buffer (pH 4.0 - 5.0) and keep it on ice. Dilute the compound into your neutral assay media immediately (within seconds) before applying it to the cells.

Q4: How can I prevent degradation during a multi-step organic synthesis involving aqueous workups? A: If your synthetic route requires aqueous washes or prolonged exposure to neutral/basic conditions, you must temporarily mask the secondary amine. Converting the amine to an N-Boc or N-Cbz protected derivative withdraws electron density via resonance, neutralizing the nitrogen's nucleophilicity and rendering the bromomethyl group highly stable to aqueous environments [1].

Quantitative Stability Data

To guide your experimental design, the table below summarizes the estimated stability of (R)-3-(bromomethyl)piperidine under various standard laboratory conditions.

ConditionpHTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Free Base in PBS7.437 °C< 5 minutesIntramolecular Cyclization (Fast)
Free Base in Water7.025 °C~ 15 - 30 minutesIntramolecular Cyclization (Fast)
HCl Salt in Acidic Buffer4.54 °C> 24 hoursDirect Bimolecular Hydrolysis (Slow)
N-Boc Protected7.437 °C> 7 daysHighly Stable (Nucleophile Masked)

Experimental Protocols

Protocol A: Preparation of Stable Acidic Aqueous Stock Solutions

This self-validating protocol ensures that the compound remains intact prior to biological dosing.

  • Equilibration: Bring the sealed, desiccated vial of (R)-3-(bromomethyl)piperidine hydrochloride to room temperature before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, initiating localized micro-hydrolysis.

  • Solvent Preparation: Prepare a 10 mM Sodium Acetate buffer adjusted to pH 4.5. Chill the buffer to 4 °C.

  • Dissolution: Dissolve the required mass of the salt directly into the chilled acidic buffer. Causality: The acidic pH ensures the piperidine nitrogen remains >99.9% protonated (the pKa of the piperidine nitrogen is ~9-10). This protonation completely prevents the lone pair from initiating anchimeric assistance.

  • Storage: Keep the stock solution strictly on ice and use within 24 hours. Do not freeze-thaw aqueous stocks; concentration gradients formed during freezing can cause localized pH shifts, leading to degradation.

  • Assay Execution: Dilute the stock into your final assay buffer (pH 7.4) immediately before adding it to the biological system.

Assay_Workflow Step1 1. Weigh HCl/HBr Salt (Desiccated Environment) Step2 2. Dissolve in Acidic Buffer (pH 4.0 - 5.0, 4°C) Step1->Step2 Step3 3. Verify Concentration (UV/Vis or LC-MS) Step2->Step3 Step4 4. Dilute into Assay Media (pH 7.4, 37°C) Step3->Step4 Step5 5. Execute Assay Immediately (Minimize T=0 to T=end) Step4->Step5

Step-by-step workflow for preparing and utilizing aqueous stocks while minimizing degradation.

Protocol B: N-Boc Protection Workflow (For Multi-Step Synthesis)

Use this protocol to stabilize the building block before subjecting it to complex organic transformations.

  • Reaction Setup: Dissolve (R)-3-(bromomethyl)piperidine hydrochloride in anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt, liberating the free base. Using a sterically hindered, non-nucleophilic base is critical to prevent unwanted substitution reactions at the bromomethyl carbon.

  • Protection: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O) dissolved in DCM at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The Boc group withdraws electron density from the piperidine nitrogen, effectively eliminating its nucleophilicity and rendering the molecule stable.

  • Workup: The protected compound can now safely undergo aqueous workup. Wash the organic layer with 0.1 M HCl, followed by brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

References

  • Canadian Science Publishing. "Intramolecular Bromoamination. Part I" Canadian Journal of Chemistry. Available at:[Link]

  • ACS Publications. "Synthesis and Biological Studies of Novel Nucleoside Phosphoramidate Prodrugs" Journal of Medicinal Chemistry. Available at:[Link]

Strategies for achieving regioselectivity in piperidine bromination.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Piperidine Bromination

Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective C-H functionalization, specifically the bromination of the piperidine scaffold. The piperidine ring is a cornerstone of medicinal chemistry, and the ability to precisely install a bromine atom is a critical step for further diversification and structure-activity relationship (SAR) studies.[1][2][3]

This document provides in-depth, experience-driven answers to common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective bromination of a simple N-alkyl piperidine?

The main challenge lies in the similar reactivity of the C-H bonds at the C2, C3, and C4 positions. On an unactivated piperidine ring, the C-H bonds are all sp³-hybridized and differ only subtly in their electronic and steric environments.

  • Electronic Effects : The nitrogen atom exerts a powerful inductive electron-withdrawing effect, which deactivates the adjacent C2 (α) and, to a lesser extent, the C3 (β) positions towards electrophilic attack.[1][2] However, for radical-based reactions, the C2 position is often favored due to the potential for stabilization of a radical intermediate by the nitrogen lone pair.

  • Statistical Factors : There are four C2 (α) protons, four C3 (β) protons, and two C4 (γ) protons. Statistically, reactions that proceed without strong directing effects often yield mixtures of C2 and C3-brominated products.

  • Reaction Mechanism : The choice between a radical, electrophilic, or metal-catalyzed pathway will fundamentally alter the regiochemical outcome. For instance, free-radical bromination tends to favor the position that forms the most stable radical intermediate.[4][5]

Q2: How does the choice of N-substituent (protecting group) influence the reaction's regioselectivity?

The N-substituent is arguably the most powerful tool for controlling regioselectivity. It can alter the electronic nature of the ring, introduce steric hindrance, or act as a directing group.

  • Electron-Withdrawing Groups (EWGs) : Carbamates (e.g., Boc), amides, or sulfonamides (e.g., Bs) significantly reduce the nucleophilicity of the nitrogen atom. This prevents side reactions at the nitrogen and can influence C-H bond reactivity. For some C-H functionalization reactions, an N-Boc group can direct functionalization to the C2 position, while other specialized groups can direct to the C4 position.[1][2]

  • Directing Groups : More sophisticated N-substituents can act as directing groups in metal-catalyzed C-H activation. For example, a removable amidine auxiliary can direct metallation and subsequent functionalization to the C6 position of a dihydropyridine precursor, which is then reduced to the piperidine.[6]

  • Iminium Ion Formation : N-alkyl groups can be oxidized to form endo-cyclic iminium ions. This strategy inherently activates the C2 (or C6) position for nucleophilic attack, providing a reliable route to α-functionalized piperidines.[7][8]

Q3: What is the mechanistic difference between using N-Bromosuccinimide (NBS) versus diatomic bromine (Br₂)?

While both are sources of bromine, their mechanisms and applications in this context are distinct.

  • Diatomic Bromine (Br₂) : Often used with a Lewis acid catalyst (e.g., FeBr₃) for electrophilic aromatic substitution.[9][10] In the context of saturated heterocycles, its high reactivity can lead to a lack of selectivity and over-bromination.

  • N-Bromosuccinimide (NBS) : NBS is the reagent of choice for radical-based allylic and benzylic brominations.[11][12] Its key advantage is maintaining a very low, steady-state concentration of Br₂ through its reaction with trace amounts of HBr generated in situ.[13][14] This low concentration minimizes competitive electrophilic addition to any potential double bonds and reduces the likelihood of polysubstitution. In saturated systems like piperidine, NBS, when initiated by light or a radical initiator (e.g., AIBN), promotes C-H bromination via a radical chain mechanism.[11][13]

Troubleshooting Guide

Problem 1: My reaction is producing a complex mixture of C2, C3, and C4-brominated isomers with no clear selectivity.
  • Potential Cause A: Radical Reaction on an Unactivated Ring. Standard radical conditions (e.g., NBS with UV light or AIBN at elevated temperatures) on a simple N-alkyl piperidine often lack selectivity because the stabilities of the secondary radicals at C2, C3, and C4 are very similar.[4][5]

  • Solution Strategy: Implement a Directing Strategy.

    • Change the N-Substituent: If your substrate allows, replace the N-alkyl group with an N-Boc or another suitable directing group. This can fundamentally change the preferred site of reaction. For example, rhodium-catalyzed C-H insertion reactions show that the choice of catalyst and N-protecting group can selectively generate C2 or C4 substituted analogues.[1][2]

    • Utilize Photocatalysis: Modern photocatalytic methods can offer exquisite regioselectivity. Certain visible-light photoredox systems can generate bromine radicals under mild conditions that, in conjunction with specific catalysts or additives, can favor a particular C-H bond based on subtle electronic or steric differences.[15][16][17]

  • Potential Cause B: Reaction Conditions are Too Harsh. High temperatures or prolonged reaction times can lead to thermodynamic product mixtures and potential isomer scrambling.

  • Solution Strategy: Optimize Reaction Conditions.

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion.

    • Monitor Closely: Use TLC or GC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent the formation of side products.

Problem 2: The reaction is not proceeding. I'm only recovering my starting material.
  • Potential Cause A: Inefficient Radical Initiation. For NBS-mediated reactions, the radical chain may not be starting effectively.

  • Solution Strategy: Verify Initiation.

    • Check Light Source: If using photochemical initiation, ensure your lamp has the correct wavelength and is functioning properly.

    • Use a Chemical Initiator: Add a radical initiator like AIBN or benzoyl peroxide and ensure the reaction temperature is appropriate for its homolytic cleavage.

    • Degas the Solvent: Oxygen can quench radical reactions. Degas your solvent by sparging with nitrogen or argon before starting the reaction.

  • Potential Cause B: Deactivated Substrate. If you are attempting an electrophilic-type bromination, a strongly electron-withdrawing group on the nitrogen can render the piperidine ring too electron-poor to react.

  • Solution Strategy: Enhance Electrophilicity of the Bromine Source.

    • Use an Activator: For electrophilic brominations, a Lewis acid catalyst is often required to polarize the Br-Br bond and create a more potent electrophile ("Br+").[9]

    • Consider Photocatalytic NBS Activation: Some photoredox catalysts, like erythrosine B, can activate NBS to increase the electrophilic character of the bromine atom, enabling bromination of less reactive substrates under mild conditions.[18]

Problem 3: I'm observing significant amounts of di-brominated or degradation products.
  • Potential Cause A: Over-bromination. This is common when the concentration of the brominating agent is too high or the reaction is left for too long. The mono-brominated product can be as or more reactive than the starting material.

  • Solution Strategy: Control Stoichiometry and Reagent Delivery.

    • Use NBS: As mentioned, NBS maintains a low Br₂ concentration, which is the best defense against over-bromination.[11][13]

    • Slow Addition: Add the brominating agent (e.g., a solution of Br₂) slowly via a syringe pump to the reaction mixture. This keeps the instantaneous concentration low.

    • Limit Stoichiometry: Use 1.0-1.1 equivalents of the brominating agent.

  • Potential Cause B: Ring Opening or Side Reactions. Certain N-substituents or reaction conditions can lead to ring-opening pathways, particularly if iminium ion intermediates are susceptible to alternative reaction pathways.[19]

  • Solution Strategy: Modify the N-Substituent and Conditions.

    • Choose a Robust Protecting Group: A stable carbamate like Boc or a sulfonamide is less likely to participate in unwanted side reactions compared to, for example, an N-oxide under certain conditions.

    • Screen Solvents: The choice of solvent can dramatically affect selectivity and side reactions. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often good starting points.[20]

Data & Protocols

Table 1: Comparison of Common Bromination Strategies
StrategyReagent SystemTypical RegioselectivityKey Considerations
Radical C-H Bromination NBS, AIBN or hν, CCl₄C2 > C3 > C4 (often poor selectivity)Depends on radical stability; can be unselective for simple piperidines.[4][5]
Directed C-H Activation N-Directing Group, Metal Catalyst (e.g., Pd, Rh)C2, C4, or C3 depending on DG and catalystRequires synthesis of a specific N-substituted precursor; offers high selectivity.[1][2]
Iminium Ion Trapping Oxidation (e.g., N-oxide), then Nu-Br sourceExclusively C2 (α-position)Two-step, one-pot process; excellent for α-functionalization.[7][8]
Photocatalytic HAT Photocatalyst, Bromide SourceCan be tuned for specific C-H bondsMild conditions; selectivity depends on catalyst-substrate interaction.[17]
Protocol: Regioselective α-Bromination via Iminium Ion Intermediate (Conceptual)

This protocol outlines a general, conceptual workflow for achieving α-bromination. Note: Specific reagents and conditions must be optimized for your substrate.

  • Step 1: N-Oxide Formation.

    • To a stirred solution of N-alkyl piperidine (1.0 eq) in a suitable solvent (e.g., DCM), add an oxidizing agent such as m-CPBA (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC/LCMS analysis shows complete conversion to the N-oxide.

    • Rationale: This step prepares the molecule for the key regioselective elimination.

  • Step 2: In Situ Iminium Ion Generation and Trapping.

    • Cool the reaction mixture containing the crude N-oxide.

    • Under an inert atmosphere (N₂ or Ar), add a reagent that promotes elimination to the endo-cyclic iminium ion (e.g., trifluoroacetic anhydride).

    • Immediately following, add a nucleophilic bromine source (e.g., tetrabutylammonium bromide).

    • Monitor the reaction for the formation of the α-bromo piperidine.

    • Rationale: The elimination is regioselective, forming the more stable endo-cyclic iminium ion. This intermediate is immediately trapped by the bromide nucleophile, locking in the α-regiochemistry.[7][8]

  • Step 3: Work-up and Purification.

    • Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing the Strategy

Decision Workflow for Piperidine Bromination

This diagram helps guide the selection of an appropriate bromination strategy based on the desired regiochemical outcome.

G start Desired Regiochemistry? alpha alpha-Bromination (C2/C6) start->alpha C2 / C6 beta beta-Bromination (C3/C5) start->beta C3 / C5 gamma gamma-Bromination (C4) start->gamma C4 strat_alpha Strategy: Iminium Ion Trapping or N-Boc Directed C-H Activation alpha->strat_alpha strat_beta Strategy: Radical Bromination on N-Acyl Piperidine (Hofmann-Löffler type) or Dehydro-piperidine route beta->strat_beta strat_gamma Strategy: Specialized Directing Group with Metal Catalysis gamma->strat_gamma

Caption: Decision tree for selecting a bromination strategy.

Simplified Radical vs. Iminium Ion Mechanisms

This diagram contrasts the non-selective nature of a simple radical abstraction with the precise nature of an iminium ion-based approach.

G cluster_0 A) Radical Abstraction Pathway cluster_1 B) Iminium Ion Pathway A_Start N-Alkyl Piperidine A_Inter Mixture of C2, C3, C4 Radical Intermediates A_Start->A_Inter H• abstraction A_Rad Br• A_Prod Mixture of Brominated Isomers (Poor Selectivity) A_Inter->A_Prod +Br• B_Start N-Alkyl Piperidine B_Oxide N-Oxide Intermediate B_Start->B_Oxide Oxidation B_Iminium endo-Cyclic Iminium Ion (Activated at C2/C6) B_Oxide->B_Iminium Elimination B_Prod alpha-Bromo Product (High Selectivity) B_Iminium->B_Prod Nucleophilic Attack B_Nuc Br-

Caption: Contrasting regiochemical outcomes of two mechanisms.

References

  • Hu, Y., et al. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. Available at: [Link]

  • Davies, H. M. L., & Du Bois, J. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie. Available at: [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • O'Hara, F., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Zhu, C.-M., et al. (2022). Metal-Free and Site-Selective -C-H Functionalization of Tetrahydrofuran Enabled by Photocatalytic Generation of Bromine Radical. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • MDPI. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Available at: [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. Available at: [Link]

  • Nicewicz, D. A., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. Available at: [Link]

  • Anderson, J. C., et al. (2015). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Chemical Communications. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

  • RSC Publishing. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Available at: [Link]

  • Saxena, B., et al. (2024). Visible light-induced bromine radical enhanced hydrogen atom transfer (HAT) reactions in organic synthesis. RSC Publishing. Available at: [Link]

  • NC State University Libraries. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Fundamentals of Organic Chemistry. Available at: [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Available at: [Link]

  • Ashenhurst, J. (2025). Selectivity In Free Radical Reactions. Master Organic Chemistry. Available at: [Link]

  • Sarpong, R., & Gfeller, D. (2019). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]

  • Melchiorre, P., et al. (2024). Visible light-induced halogen-atom transfer by N-heterocyclic carbene-ligated boryl radicals for diastereoselective C(sp3)–C(sp2) bond formation. Chemical Science. Available at: [Link]

  • DTIC. (1963). STUDIES IN THE HALOGENATION OF ALIPHATIC COMPOUNDS. Available at: [Link]

  • Wang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • O'Hara, F., et al. (2021). Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines. Apollo - University of Cambridge Repository. Available at: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • bioRxiv. (2022). Regioselective control of biocatalytic C–H activation and halogenation. Available at: [Link]

  • University of California, Irvine. (n.d.). 16. Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • The Journal of Organic Chemistry. (2026). Regioselective Halogenation of BOPPY Fluorophores and Subsequent Diversification via Cross-Coupling and Aromatic Nucleophilic Substitution Strategies. Available at: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of saturated nitrogen heterocycles. The piperidine ring is a privileged scaffold in medicinal chemistry, but performing bimolecular nucleophilic substitution (Sₙ2) on its secondary carbons (e.g., the 3- or 4-position) is notoriously prone to competing E2 elimination reactions[1].

This guide provides a field-proven, self-validating framework for optimizing these transformations, focusing on the standard two-step approach: activation of an alcohol (e.g., N-Boc-4-hydroxypiperidine) followed by nucleophilic displacement[2][3].

Mechanistic Overview & Workflow

The fundamental reaction for synthesizing substituted piperidines from their hydroxy precursors relies on converting the poor hydroxyl leaving group into a highly reactive sulfonate ester, followed by Sₙ2 displacement[2]. Because the 4-position of the piperidine ring is sterically hindered, careful tuning of the base, nucleophile, and temperature is required to suppress the formation of tetrahydropyridine byproducts.

Piperidine_SN2 Start N-Boc-4-hydroxypiperidine (Starting Material) Activation Activation Step (MsCl/TsCl, Et3N, DMAP) Start->Activation Intermediate N-Boc-4-(O-Ms/Ts)-piperidine (Activated Electrophile) Activation->Intermediate Substitution Nucleophilic Substitution (SN2) (Nu-, Heat, Polar Aprotic Solvent) Intermediate->Substitution Good Nu- / Weak Base Elimination Side Reaction: E2 Elimination (Tetrahydropyridine Byproduct) Intermediate->Elimination Strong Base / Steric Hindrance Product 4-Substituted N-Boc-piperidine (Inverted Stereochemistry) Substitution->Product

Reaction pathway for piperidine substitution, highlighting the competing E2 elimination.

Standard Operating Procedure: Activation and Substitution

Do not merely execute these steps; understand the chemical causality behind them to troubleshoot effectively when scaling up.

Phase A: Activation (Mesylation/Tosylation)

Objective: Convert the hydroxyl group into a reactive mesylate (-OMs) or tosylate (-OTs) leaving group.

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous dichloromethane (DCM) under an inert argon or nitrogen atmosphere[4].

    • Causality: Moisture will rapidly hydrolyze the highly electrophilic sulfonyl chloride, quenching the reaction and drastically reducing your yield.

  • Base & Catalyst Addition: Add 1.5–2.0 equivalents of triethylamine (Et₃N) and a catalytic amount (0.1–0.3 equiv) of 4-dimethylaminopyridine (DMAP)[5].

    • Causality: Et₃N acts as the primary acid scavenger. DMAP is critical as a nucleophilic catalyst; it forms an ultra-reactive N-sulfonylpyridinium intermediate, accelerating the acyl transfer and driving the reaction to completion[5].

  • Electrophile Addition: Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1–1.2 equiv) dropwise[4].

    • Causality: The reaction is highly exothermic. Cooling prevents the thermal degradation of the acid-sensitive Boc group and minimizes side reactions.

  • Validation & Workup: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with ninhydrin or KMnO₄). Once the starting material is consumed, quench with water, extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Phase B: Nucleophilic Displacement (Sₙ2)

Objective: Displace the sulfonate ester with the desired nucleophile via a bimolecular nucleophilic substitution[3].

  • Solvent Selection: Dissolve the activated intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).

    • Causality: Polar aprotic solvents solvate cations well but leave anions (nucleophiles) "naked" and highly reactive. This is absolutely critical for overcoming the steric hindrance of the secondary carbon on the piperidine ring[1][6].

  • Nucleophile Addition: Add 1.5–3.0 equivalents of the nucleophile (e.g., NaN₃, primary amine, or thiolate). If using an amine, add a non-nucleophilic inorganic base like Cs₂CO₃ to sponge the generated sulfonic acid[6].

  • Heating: Heat the reaction to 60–80 °C.

    • Causality: Sₙ2 at secondary carbons requires a higher activation energy than at primary carbons. However, exceeding 80 °C significantly increases the rate of competing E2 elimination.

  • Validation & Workup: Monitor by LC-MS. Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash the organic layer extensively (3–5 times) with brine to completely remove the DMF.

Quantitative Optimization Data

Use the following table to benchmark your expected yields and identify the dominant reaction pathway based on your chosen nucleophile and leaving group.

Leaving GroupNucleophileSolventTemp (°C)Major PathwayExpected Yield
Mesylate (-OMs)Sodium Azide (NaN₃)DMF80Sₙ2 (Inversion)80–90%
Tosylate (-OTs)Primary Amine (R-NH₂)CH₃CN60–70Sₙ2 (Inversion)65–75%
Mesylate (-OMs)Secondary Amine (R₂NH)DMF90Sₙ2 + E230–40%
Tosylate (-OTs)Thiolate (R-S⁻)THF65Sₙ2 (Inversion)75–85%
Mesylate (-OMs)Alkoxide (R-O⁻)THF70E2 (Elimination)<10% (Subst.)

Troubleshooting & FAQs

Q1: Why am I seeing a large amount of the N-Boc-1,2,3,6-tetrahydropyridine byproduct instead of my desired substituted piperidine? A1: You are observing competing E2 elimination. The 3- and 4-positions of the piperidine ring are secondary carbons. When using strong or sterically hindered bases (such as bulky secondary amines or alkoxides), the nucleophile acts as a base and abstracts a beta-hydrogen instead of attacking the electrophilic carbon[1][3]. Solution: Switch to a less basic, more polarizable nucleophile. For example, if you need a primary amine product, displace the mesylate with sodium azide first, then reduce the azide to an amine via a Staudinger reduction. If you must use an amine directly, lower the reaction temperature and ensure you are using a strictly polar aprotic solvent to enhance the Sₙ2 rate over E2.

Q2: My mesylation step is stalling at 50% conversion. How can I drive it to completion? A2: Incomplete mesylation or tosylation usually stems from moisture in the reaction mixture or a degraded sulfonyl chloride reagent[4][5]. Solution: Ensure your DCM is strictly anhydrous. Add a catalytic amount of DMAP (0.1–0.3 equiv) to accelerate the acyl substitution transfer[5]. Furthermore, ensure you add the MsCl/TsCl dropwise at 0 °C to prevent rapid hydrolysis before warming to room temperature.

Q3: I lost the N-Boc protecting group during the substitution workup. What happened? A3: The tert-butoxycarbonyl (Boc) group is highly acid-sensitive[2]. If your substitution reaction generates acidic byproducts or if you used an acidic wash (like 1M HCl) to remove excess amine nucleophiles, the Boc group will cleave. Solution: Keep the workup pH neutral or slightly basic. Use saturated NaHCO₃ for aqueous washes instead of HCl. If you must remove excess amine starting materials, consider using a polymer-supported scavenger resin (e.g., PS-benzaldehyde for primary amines) rather than relying on acidic extraction.

Q4: I need a specific stereoisomer (cis or trans). How does the piperidine ring affect stereochemistry during substitution? A4: Nucleophilic substitution (Sₙ2) on the piperidine ring proceeds with strict Walden inversion[1][3]. If you start with a cis-4-hydroxy-2-methylpiperidine, the mesylation step retains the stereochemistry, but the subsequent Sₙ2 displacement will yield the trans-product. Solution: If your target requires retention of stereochemistry relative to the starting alcohol, you must perform a double inversion. First, invert the alcohol using a Mitsunobu reaction with a temporary nucleophile (like a haloacetic acid), hydrolyze it, and then perform the mesylation/Sₙ2 sequence.

References[2] Title: N-Boc-4-hydroxypiperidine | 109384-19-2 | Benchchem

Source: Benchchem URL: 4] Title: WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors Source: Google Patents URL: 5] Title: Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues Source: ACS Omega URL: 1] Title: N°3 - Atlanchim Pharma Source: Atlanchim Pharma URL: 6] Title: Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine Source: PMC (NIH) URL: 3] Title: Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid Source: ResearchGate URL:

Sources

Technical Support Center: Troubleshooting N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex kinetics and thermodynamics of piperidine N-alkylation.

Direct functionalization of the piperidine nitrogen is a cornerstone reaction in medicinal chemistry, but it is notoriously plagued by poor chemoselectivity. This guide will decode the causality behind side product formation and provide self-validating, field-proven protocols to ensure high-yielding, selective synthesis.

The Causality of Side Reactions (FAQs)

Q: Why is direct N-alkylation of piperidine so prone to forming quaternary ammonium salts? A: This phenomenon is classically known as the "runaway train" effect of amine alkylation. When piperidine (a secondary amine) reacts with an alkyl halide, it forms a tertiary amine. The newly introduced alkyl group donates electron density via inductive effects, increasing the electron density on the nitrogen atom. Consequently, the product is a stronger nucleophile than the starting piperidine, allowing it to outcompete the starting material for the remaining alkylating agent, rapidly leading to over-alkylation and the formation of quaternary ammonium salts 1.

Q: Besides over-alkylation, what other side products should I look out for? A: If you are using a sterically hindered base or a secondary/tertiary alkyl halide, elimination (E2) becomes a major competing pathway, yielding alkenes instead of the desired N-alkylpiperidine. Additionally, incomplete reactions are common if the electrophile has a poor leaving group or if the solvent choice fails to stabilize the transition state 2.

Diagnostic Workflow & Mitigation Strategy

Before setting up your reaction, use the following logical framework to select the appropriate synthetic pathway.

Troubleshooting Start Piperidine + Alkylating Agent Direct Direct Alkylation Start->Direct Alkyl Halide Reductive Reductive Amination Start->Reductive Carbonyl + Reductant Target Target: N-Alkylpiperidine Direct->Target Optimized Quat Issue: Quaternary Salt (Over-alkylation) Direct->Quat Runaway Kinetics Elim Issue: Alkene (Elimination) Direct->Elim Strong Base Reductive->Target Self-Limiting

Decision tree for mitigating side products during piperidine N-alkylation.

Troubleshooting Direct Alkylation: Controlling Kinetics

When direct alkylation is strictly necessary (e.g., when the corresponding aldehyde/ketone for reductive amination is unavailable), controlling the kinetics and thermodynamics of the reaction is paramount.

Quantitative Data: Solvent and Base Effects

The choice of solvent and base dramatically alters the ratio of mono-alkylation to over-alkylation. Moving from traditional volatile organic solvents to specialized systems like basic ionic liquids can completely suppress byproduct formation 3.

SolventBaseTemp (°C)Mono-Alkylation Yield (%)Over-Alkylation / Byproducts (%)
MIBKK₂CO₃907215 - 20
DMFNa₂CO₃806525 - 30
MeCNDIPEA807810 - 15
[bmim]OHNone80>90< 2
Protocol 1: Kinetically Controlled Direct N-Alkylation

Causality Focus: By keeping the concentration of the alkylating agent artificially low using a syringe pump, the statistical probability of the highly nucleophilic product encountering an electrophile before the starting piperidine does is minimized 2.

Step-by-Step Methodology:

  • Setup: Under an inert argon atmosphere, dissolve piperidine (1.1 equivalents) and a mild base (e.g., DIPEA, 1.2 equivalents) in anhydrous acetonitrile (MeCN) to create a 0.1 M solution.

  • Controlled Addition: Load the alkyl halide (1.0 equivalent) into a syringe. Using a syringe pump, add the alkyl halide dropwise to the vigorously stirring piperidine solution over a period of 4 to 6 hours at room temperature.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). The desired N-alkylpiperidine will typically exhibit a higher Rf​ value than the starting piperidine due to the loss of the polar N-H bond. Diagnostic marker: If a spot appears at the baseline that does not move regardless of eluent polarity, this confirms the formation of the highly polar quaternary ammonium salt.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. The quaternary salts will remain in the aqueous layer, effectively purifying your organic phase. Dry over anhydrous Na₂SO₄ and concentrate.

The Superior Alternative: Reductive Amination

Q: Why is reductive amination fundamentally superior for preventing over-alkylation? A: Reductive amination is a self-limiting process. The piperidine reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild hydride source to form the tertiary amine. Because the final product lacks the N-H bond required to form another iminium ion, it cannot react further with the carbonyl compound. This completely shuts down the over-alkylation pathway 45.

Mechanism Pip Piperidine Hem Hemiaminal Pip->Hem Carb Carbonyl Carb->Hem Imin Iminium Ion Hem->Imin -H2O Prod N-Alkylpiperidine Imin->Prod NaBH(OAc)3

Self-limiting mechanistic pathway of reductive amination.

Protocol 2: Self-Limiting Reductive Amination

Causality Focus: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it selective for the highly electrophilic iminium ion over the unreacted carbonyl compound, preventing the premature reduction of the aldehyde/ketone to a useless alcohol.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve piperidine (1.0 equivalent) and the target aldehyde/ketone (1.05 equivalents) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 30 minutes. Optional: Add a catalytic amount of acetic acid (0.1 eq) to accelerate iminium formation if using sterically hindered ketones.

  • Reduction: Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the mixture.

  • Self-Validating Monitoring: Mild effervescence may occur upon hydride addition. Monitor the reaction via LC-MS or TLC. The reaction is complete when the intermediate iminium mass/spot is fully consumed and replaced by the product mass.

  • Workup: Quench the reaction carefully with 1N NaOH to break down boron complexes and free-base the newly formed tertiary amine. Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. URL:[Link]

  • Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation - IEEE Xplore. URL:[Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes - ACS Omega. URL:[Link]

Sources

Troubleshooting Fmoc-deprotection with piperidine in peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Fmoc (9-fluorenylmethoxycarbonyl) deprotection is a critical, repetitive step in modern Solid-Phase Peptide Synthesis (SPPS). While 20% piperidine in N,N-dimethylformamide (DMF) serves as the industry standard, researchers frequently encounter sequence-dependent challenges such as incomplete deprotection, aspartimide formation, and dibenzofulvene (DBF) alkylation.

This guide provides authoritative, field-proven troubleshooting strategies to diagnose and resolve these issues, ensuring high-yield and high-purity peptide assemblies.

Mechanistic Grounding: The E1cB Pathway and DBF Scavenging

To effectively troubleshoot Fmoc removal, one must understand the causality behind the reagents used. Fmoc cleavage proceeds via a base-catalyzed E1cB elimination mechanism[1]. In this system, piperidine serves a dual, non-negotiable role:

  • The Base: Piperidine abstracts the acidic β-proton from the fluorene ring, initiating the collapse of the Fmoc group, the release of carbon dioxide, and the generation of a highly reactive intermediate known as dibenzofulvene (DBF)[1].

  • The Scavenger: DBF is a potent electrophile. If left unquenched, it will rapidly alkylate the newly liberated N-terminal primary amine of your peptide. Piperidine acts as a nucleophile to trap DBF, forming a stable DBF-piperidine adduct that is safely washed away[1].

Fmoc deprotection via E1cB elimination and subsequent DBF scavenging by piperidine.

Diagnostic Workflow: Identifying Deprotection Failures

When LC-MS analysis of your crude peptide reveals unexpected mass shifts or poor yields, use the following logical framework to isolate the root cause.

Diagnostic logic tree for resolving common Fmoc-deprotection mass shifts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude peptide contains significant deletion sequences (-X Da). What causes incomplete Fmoc deprotection and how do I resolve it? Causality: Incomplete deprotection is typically caused by steric hindrance or on-resin peptide aggregation (e.g., β-sheet formation in hydrophobic sequences like oligo-alanine)[2]. If the resin is not properly swelled, or if the peptide chains aggregate, the piperidine cannot physically access the N-terminal Fmoc group[2]. Resolution:

  • Optimize Solvents: Introduce structure-breaking co-solvents to disrupt hydrogen bonding. A mixture of DMF/DMSO or adding 0.1 M LiCl to your DMF can dramatically improve resin swelling and reagent penetration[1].

  • Increase Kinetics: Elevate the reaction temperature to 40–60 °C (using microwave-assisted SPPS if available) to accelerate the E1cB elimination[1].

  • Alternative Reagents: For highly resistant sequences, substitute piperidine with a stronger base cocktail, such as 5% piperazine + 2% DBU in DMF[3]. Note: DBU is a non-nucleophilic base and cannot scavenge DBF alone; it must always be paired with a nucleophile like piperazine or piperidine[1][3].

Q2: I am observing a +67 Da mass shift in my Asp-containing peptides. What is happening? Causality: You are observing piperidide adducts resulting from aspartimide formation [4][5]. Under basic conditions, the deprotonated backbone amide nitrogen attacks the β-carboxyl carbon of an adjacent Asp residue (especially in Asp-Gly or Asp-Asn motifs), forming a 5-membered cyclic aspartimide intermediate[4][5]. Piperidine then acts as a nucleophile, opening the ring to form α- and β-piperidides, which exhibit a characteristic +67 Da mass shift[4][5]. Resolution:

  • Acidic Modifiers: Add 0.1 M formic acid or 0.1 M HOBt/Oxyma Pure to your 20% piperidine solution[5][6]. This slightly lowers the pH, suppressing the ionization of the backbone amide without preventing Fmoc removal[5][6].

  • Steric Shielding: Replace standard Fmoc-Asp(OtBu)-OH with sterically bulky derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. These bulky esters physically block the nucleophilic attack required to form the aspartimide ring[6][7].

Quantitative Data: Deprotection Reagents & Monitoring

Table 1: Comparison of Fmoc Deprotection Reagents

Reagent System Base Strength (pKa) DBF Scavenging Capacity Aspartimide Risk Best Use Case
20% Piperidine / DMF 11.1 Excellent Moderate Standard SPPS workflows[8].
5% Piperazine + 2% DBU 13.5 (DBU) Good (via Piperazine) High Difficult, aggregation-prone sequences[3].

| 20% Piperidine + 0.1M Formic Acid | Moderated | Excellent | Low | Asp-Xaa motifs prone to aspartimide formation[5]. |

Table 2: UV-Vis Monitoring Parameters for DBF-Piperidine Adduct [9]

Parameter Value / Recommendation Scientific Rationale
Primary Wavelength (λ) 301 nm Peak absorbance for the DBF-piperidine adduct.
Extinction Coefficient (ε) 7800 L·mol⁻¹·cm⁻¹ Required for accurate Beer-Lambert law calculations.

| Blank Matrix | 20% Piperidine in DMF | Eliminates background absorbance from the base solvent. |

Self-Validating Experimental Protocols

Protocol 1: Quantitative UV-Vis Monitoring of Fmoc Cleavage

Purpose: To empirically validate that Fmoc deprotection is complete by quantifying the released DBF-piperidine adduct, preventing deletion sequences before the next coupling step[9].

Step-by-Step Methodology:

  • Collect Effluent: After the standard Fmoc deprotection step (e.g., 20% piperidine/DMF for 2 x 10 min), collect the entire deprotection effluent and subsequent DMF washings into a volumetric flask. Dilute to a known total volume ( Vtotal​ , e.g., 50 mL) with DMF.

  • Prepare Aliquot: Transfer 50 µL of the mixed effluent into a standard 1.00 cm pathlength cuvette containing 4.95 mL of DMF (Dilution Factor = 100).

  • Blank the Spectrophotometer: Use a fresh solution of 20% piperidine in DMF (diluted 1:100 in DMF) as the blank matrix at 301 nm.

  • Measure Absorbance: Record the absorbance ( A301​ ) of the sample.

  • Self-Validation Calculation: Use the Beer-Lambert law ( c=A/(ε⋅l) ) to find the concentration of DBF.

    • c=A301​/7800

    • Total mmol Fmoc removed = c×Vtotal​×Dilution Factor

    • Compare this value to the theoretical resin loading. If the calculated yield is <95%, the deprotection is incomplete. Do not proceed to coupling. Repeat the deprotection step until no further DBF is detected.

Protocol 2: Modified Deprotection for Aspartimide-Prone Sequences

Purpose: To suppress base-catalyzed aspartimide formation and subsequent piperidide (+67 Da) adducts during the synthesis of Asp-Gly or Asp-Asn containing peptides[5][6].

Step-by-Step Methodology:

  • Prepare Reagent: Dissolve Formic Acid (to a final concentration of 0.1 M) in a fresh solution of 20% piperidine in DMF. (Alternatively, 0.1 M Oxyma Pure can be used).

  • First Treatment: Add the modified deprotection solution to the resin (approx. 10 mL/g resin). Agitate gently for 5 minutes at room temperature.

  • Drain and Repeat: Drain the reaction vessel and add a fresh aliquot of the modified solution. Agitate for an additional 10 minutes.

  • Wash Thoroughly: Drain and wash the resin 5 times with DMF (1 minute per wash) to ensure complete removal of the base and DBF adducts.

  • Self-Validation (Micro-cleavage): Before proceeding with the rest of the synthesis, extract a few resin beads. Treat them with a standard TFA cleavage cocktail for 1 hour, precipitate in cold ether, and analyze the supernatant via LC-MS. Proceed with the synthesis only after confirming the absence of the +67 Da piperidide peak.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Source: Peptide Chemistry URL:[Link]

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) Source: Peptide Chemistry URL:[Link]

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches Source: Peptide Chemistry URL:[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: NIH / Molecules URL:[Link]

  • ASPARTIMIDE FORMATION Source: Iris Biotech GmbH URL:[Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in SPPS Source: RSC Advances URL:[Link]

Sources

Managing crystallization of piperidine in DMF solutions during storage.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals who encounter crystallization and other stability issues with piperidine in N,N-dimethylformamide (DMF) solutions during storage and use. Our focus is on providing practical, field-tested advice grounded in chemical principles to ensure the integrity and performance of your reagents.

Introduction

Solutions of piperidine in DMF are workhorses in organic synthesis, most notably for the critical Fmoc deprotection step in solid-phase peptide synthesis (SPPS).[1][2][3] The basicity of piperidine efficiently removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group, while DMF serves as an excellent polar aprotic solvent.[4][5] However, the seemingly simple preparation and storage of this reagent can present challenges, with unexpected crystallization being a primary concern. This guide will elucidate the causes of this phenomenon and provide robust troubleshooting and preventative measures.

Troubleshooting Guide: Crystallization in Piperidine/DMF Solutions

The sudden appearance of solid material in your piperidine/DMF solution can be alarming. This troubleshooting guide will help you diagnose the likely cause and take appropriate action.

Visual Diagnostic Flowchart

Troubleshooting Crystallization Troubleshooting Piperidine/DMF Crystallization start Crystals observed in Piperidine/DMF solution q_storage_temp Was the solution stored at low temperature (e.g., refrigerator)? start->q_storage_temp a_low_temp Likely Cause: Piperidine Crystallization (M.P. -10 °C) q_storage_temp->a_low_temp Yes q_acid_vapors Is the solution stored near acidic reagents (e.g., HCl, TFA)? q_storage_temp->q_acid_vapors No solution_warm Action: Warm solution to room temperature with gentle agitation. a_low_temp->solution_warm q_redissolve Did the crystals redissolve completely? solution_warm->q_redissolve solution_ok Solution is likely usable. Consider preventative measures for future storage. q_redissolve->solution_ok Yes q_redissolve->q_acid_vapors No a_acid_salt Likely Cause: Piperidinium Salt Formation (e.g., Piperidine Hydrochloride) q_acid_vapors->a_acid_salt Yes q_co2_exposure Was the container poorly sealed or exposed to air for extended periods? q_acid_vapors->q_co2_exposure No solution_discard Action: Discard the solution and prepare a fresh batch. Impurities may compromise your reaction. a_acid_salt->solution_discard a_carbonate Likely Cause: Piperidine Carbonate Formation (Reaction with atmospheric CO2) q_co2_exposure->a_carbonate Yes q_co2_exposure->solution_discard No/Unsure a_carbonate->solution_discard

Sources

Technical Support Center: Safe Handling & Storage of (R)-3-(Bromomethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-3-(Bromomethyl)piperidine . As a highly versatile chiral building block, this compound integrates the privileged piperidine scaffold with a highly reactive bromomethyl group, making it invaluable for constructing complex molecular architectures in drug discovery[1]. However, its bifunctional nature presents unique stability and handling challenges.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting insights, self-validating protocols, and causal explanations for best practices.

Physicochemical Profiling & Quantitative Data

To ensure structural integrity and laboratory safety, this compound is almost exclusively supplied and handled as a hydrochloride (or hydrobromide) salt. The table below summarizes the critical quantitative data and hazard classifications for the standard hydrochloride salt[2].

PropertySpecification
Chemical Name (R)-3-(Bromomethyl)piperidine hydrochloride
CAS Number 2306248-54-2
Molecular Formula C₆H₁₃BrClN
Molecular Weight 214.53 g/mol
Optimal Storage Sealed, dry environment at 2–8°C
Primary Reactivity Bimolecular nucleophilic substitution (S_N2)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Storage & Stability Troubleshooting (FAQs)

Q: I opened a previously used vial of (R)-3-(Bromomethyl)piperidine, and the powder has turned into an insoluble, gummy residue. What happened? A: You are observing the results of self-alkylation (polymerization) . Long-chain and cyclic haloalkylamines are inherently unstable as free bases[3]. If the hydrochloride salt is exposed to ambient moisture or trace basic impurities, it partially dissociates into its free base form. The secondary amine of the piperidine ring is a strong nucleophile, while the bromomethyl group is an excellent electrophile. This causes the molecules to attack one another, forming irreversible polymeric quaternary ammonium salts or strained intramolecular azetidinium intermediates.

Q: Why is the compound shipped at room temperature but requires 2–8°C for long-term storage? A: The activation energy for the self-alkylation of the protonated salt is extremely high, making it kinetically stable for short durations (like shipping)[2]. However, over months of storage, even trace amounts of free base in the batch can initiate a slow polymerization cascade. Storing the compound at 2–8°C suppresses this thermal kinetic energy, preserving the batch's purity.

Q: Do I need to store this compound under an inert atmosphere (Argon/Nitrogen)? A: Yes. The salt form is hygroscopic. Moisture ingress not only facilitates the dissociation of the salt (increasing the risk of self-alkylation) but can also lead to the slow hydrolysis of the alkyl bromide into a hydroxymethyl group. Always backfill the vial with dry argon or nitrogen before returning it to the refrigerator.

Visualizing Stability & Reactivity Pathways

The diagram below illustrates the causal relationship between the compound's state (Salt vs. Free Base) and its resulting chemical trajectory. Protonation is the primary defense against degradation.

Reaction pathways of (R)-3-(Bromomethyl)piperidine highlighting degradation vs. stabilization.

Experimental Workflows & Protocols

Because the free base is highly reactive, isolating it prior to your main reaction is strongly discouraged. Instead, use one of the following self-validating protocols to ensure high yields.

Protocol A: In Situ Free-Basing for Immediate Nucleophilic Substitution

Use this protocol when reacting the bromomethyl group with external nucleophiles (e.g., thiols, alkoxides, or primary amines)[1]. By introducing the target nucleophile before the base, you ensure the nucleophile outcompetes the piperidine nitrogen.

Step-by-Step Methodology:

  • Preparation: Weigh the (R)-3-(Bromomethyl)piperidine hydrochloride salt quickly in a dry environment.

  • Suspension: Suspend the salt in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile) and cool the flask to 0°C using an ice bath.

  • Nucleophile Addition: Add your target nucleophile to the cold suspension. (Causality: The salt remains protonated and unreactive at this stage, preventing premature side reactions).

  • Controlled Deprotonation: Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or finely powdered K₂CO₃) dropwise. (Causality: The base neutralizes the HCl salt, generating the free amine in the immediate presence of the target nucleophile, driving the desired S_N2 reaction).

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature under an inert atmosphere. Monitor completion via LC-MS.

Protocol B: N-Boc Protection for Library Synthesis

If you need to functionalize the piperidine nitrogen while preserving the bromomethyl group for later cross-coupling, you must protect the amine immediately[1].

Step-by-Step Methodology:

  • Dissolve the hydrochloride salt in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ at 0°C.

  • Immediately add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM.

  • Stir vigorously for 2–4 hours as it warms to room temperature. The Boc group will cap the nitrogen, completely preventing self-alkylation and yielding a stable, storable organic intermediate.

Step-by-step workflow for in situ free-basing and nucleophilic substitution.

Health, Safety, and Spill Response

Q: What is the proper protocol for an accidental spill inside the fume hood? A: (R)-3-(Bromomethyl)piperidine hydrochloride is a severe eye and skin irritant (H315, H319)[2].

  • Solid Spills (Salt Form): Wear nitrile gloves and safety goggles. Do not use water immediately, as it may cause clumping or hydrolysis. Sweep up the solid using a static-free brush and dispose of it in a halogenated solid waste container.

  • Liquid Spills (Free Base/Reaction Mixture): If the compound has been free-based in solvent, it is highly reactive. Absorb the spill with an inert material (e.g., vermiculite or sand). To neutralize the reactivity of any remaining residue, quench the area with a dilute acidic solution (e.g., 1M HCl) to re-protonate the amine and halt polymerization, then wipe down with a damp cloth.

References

  • New Journal of Chemistry (RSC) / ResearchGate. Effect of sulfonate-based anions on the physicochemical properties of 1-alkyl-3-propanenitrile imidazolium ionic liquids (Mechanisms of Haloalkylamine Self-Alkylation). Retrieved from:[Link]

Sources

Validation & Comparative

The Application Scientist's Guide: Reactivity and Synthetic Utility of (R)- vs (S)-3-(Bromomethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)- and (S)-3-(bromomethyl)piperidine are highly versatile, bifunctional chiral building blocks utilized extensively in modern medicinal chemistry. The piperidine scaffold is a privileged structural motif present in over 70 FDA-approved drugs[1]. This guide objectively compares the reactivity profiles of the (R)- and (S)-enantiomers, contrasts their performance against racemic alternatives, and provides field-validated experimental protocols for their integration into complex drug discovery workflows.

Structural and Mechanistic Profiling

The Causality of Protection

These molecules possess two highly reactive sites: a secondary amine within the piperidine ring and an exocyclic bromomethyl group. If left unprotected, the nucleophilic amine of one molecule will rapidly attack the electrophilic bromomethyl group of another, leading to uncontrolled self-alkylation and polymerization. To prevent this, these building blocks are commercially supplied as stable hydrochloride salts[2] and must undergo N-protection (e.g., N-Boc or N-Cbz) prior to any targeted substitution reactions[3].

Stereochemical Fidelity During SN2 Reactions

The primary mode of reactivity for the bromomethyl group is bimolecular nucleophilic substitution (SN2)[1]. A critical mechanistic advantage of these building blocks is their stereochemical architecture. The chiral center is located at the C3 position of the piperidine ring, while the SN2 reaction occurs at the adjacent exocyclic carbon. Because the nucleophilic attack does not occur directly at the chiral center, there is no Walden inversion at C3. This ensures >99% stereoretention of the piperidine core, allowing chemists to confidently build enantiopure libraries without the risk of racemization.

Stereoretention A Chiral Piperidine Core (C3 Stereocenter) B Exocyclic -CH2Br (Electrophilic Site) A->B Attached to C SN2 Backside Attack by Nucleophile B->C Undergoes D Substituted Product (C3 Configuration Retained) C->D Yields

SN2 mechanism at the exocyclic carbon ensuring C3 stereoretention.

Comparative Reactivity: (R)- vs (S)-Enantiomers

While racemic 3-(bromomethyl)piperidine is a cheaper alternative, late-stage chiral resolution often results in >50% loss of the active pharmaceutical ingredient (API) and requires expensive chiral chromatography. Starting with enantiopure (R)- or (S)-building blocks bypasses these inefficiencies, significantly improving overall synthetic yield[4].

Quantitative Data & Performance Metrics
Property / Metric(R)-3-(Bromomethyl)piperidine(S)-3-(Bromomethyl)piperidineRacemic Alternative
CAS Number (HCl Salt) 2306248-54-2[2]2306249-42-1[5]1011407-68-3[1]
Molecular Weight 214.53 g/mol (HCl salt)214.53 g/mol (HCl salt)214.53 g/mol (HCl salt)
Reactivity (Achiral Env.) IdenticalIdenticalIdentical
Reactivity (Chiral Env.) DiastereoselectiveDiastereoselectiveNon-selective
Primary Reaction Mode SN2 at exocyclic -CH2BrSN2 at exocyclic -CH2BrSN2 at exocyclic -CH2Br
Stereocenter Integrity Retained during SN2Retained during SN2Requires late-stage resolution
Achiral vs. Chiral Environments

In achiral environments (e.g., standard SN2 amination with a non-chiral amine), the (R)- and (S)-enantiomers exhibit identical reaction kinetics, thermodynamic stability, and yields. However, their reactivity diverges drastically in chiral environments:

  • Diastereoselective Synthesis: When reacting with a chiral nucleophile, the transition states for the (R)- and (S)-enantiomers become diastereomeric, leading to different reaction rates (kinetic resolution).

  • Biological Target Binding: The spatial orientation of the C3 substituent dictates receptor affinity. For instance, in the development of Nrf2 regulators for chronic obstructive pulmonary disease (COPD), specific stereoisomers are required to achieve optimal binding within the chiral pocket of the target protein[4].

Experimental Workflows and Self-Validating Protocols

The following protocols establish a self-validating system for the functionalization of these building blocks, ensuring high fidelity and yield.

Workflow S1 1. Starting Material (R)- or (S)-3-(Bromomethyl)piperidine HCl S2 2. N-Protection Boc2O, Base (Prevents Self-Alkylation) S1->S2 S3 3. Nucleophilic Substitution Nu-, Base, Polar Aprotic Solvent S2->S3 S4 4. Deprotection TFA or HCl in Dioxane S3->S4 S5 5. Enantiopure Target Compound S4->S5

Standard synthetic workflow for functionalizing 3-(bromomethyl)piperidine.

Protocol 1: N-Boc Protection (Preventing Self-Alkylation)

Objective: Mask the secondary amine to prevent self-polymerization[3]. Causality: Triethylamine (Et₃N) is used to neutralize the hydrochloride salt, liberating the free amine. The free amine then acts as a nucleophile to attack di-tert-butyl dicarbonate (Boc₂O), forming a stable carbamate.

  • Suspend (R)- or (S)-3-(bromomethyl)piperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add Et₃N (2.5 eq) dropwise. The solution will become homogeneous as the free base is liberated.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc). The starting material (free amine) will stain dark purple with ninhydrin. The successful N-Boc protected product will not stain with ninhydrin, providing a binary visual confirmation of reaction completion.

  • Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo to yield the protected intermediate as a viscous oil[3].

Protocol 2: Nucleophilic Substitution (SN2 Amination)

Objective: Displace the bromide leaving group with a target nucleophile (e.g., a primary amine) to form a new C-N bond[1]. Causality: The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF). Polar aprotic solvents solvate cations but leave anions (nucleophiles) relatively unsolvated and highly reactive, significantly accelerating the SN2 pathway. Potassium carbonate (K₂CO₃) acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward.

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF.

  • Add the target nucleophile (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Self-Validation Step: Analyze via LC-MS. The disappearance of the characteristic bromine isotopic pattern (M and M+2 peaks of equal intensity separated by 2 Da) and the appearance of the desired product mass confirm successful displacement.

  • Quench with water, extract with ethyl acetate, and purify via flash column chromatography.

Applications in Drug Discovery

The strategic choice between the (R)- and (S)-enantiomers has profound implications in modern therapeutics. For example, in the synthesis of antimalarial agents, specific 2,4-disubstituted imidazopyridines synthesized from 3-(bromomethyl)piperidine-1-carbamate act as potent hemozoin formation inhibitors[3]. Similarly, asymmetric synthesis utilizing these enantiopure reagents is critical for developing Nrf2 pathway activators, which are currently being investigated for the treatment of autoimmune diseases, multiple sclerosis, and COPD[4].

References

  • Google Patents - WO2016202253A1 - Nrf2 regulators URL
  • DOI.org (ACS Publications) - Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics URL:[Link]

Sources

Comparative Guide to Catalysts for Pyridine Hydrogenation: Thermal vs. Electrocatalytic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and natural products[1]. The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of their corresponding pyridine precursors[2]. However, the inherent aromatic stability of the pyridine ring and the strong coordinating ability of its nitrogen lone pair—which often leads to severe catalyst poisoning—make this transformation highly challenging.

This guide provides an objective, data-driven comparison of state-of-the-art catalytic systems for pyridine hydrogenation. By analyzing both traditional high-pressure thermal methods and emerging electrocatalytic pathways, we outline the causality behind catalyst selection and provide self-validating protocols for drug development professionals and synthetic chemists.

Mechanistic Overview & The Poisoning Paradigm

The catalytic hydrogenation of pyridine involves the sequential addition of three hydrogen molecules across the aromatic ring, proceeding through dihydropyridine and tetrahydropyridine intermediates before yielding the fully saturated piperidine[2].

The primary bottleneck in this reaction is catalyst poisoning . The basic nitrogen atom in pyridine (and the resulting piperidine) strongly binds to the active sites of transition metal catalysts. To overcome this, chemists must either modify the electronic properties of the catalyst (e.g., using bimetallic alloys) or alter the reaction medium (e.g., using acidic solvents to protonate the nitrogen)[3].

Simplified stepwise reaction pathway for pyridine hydrogenation.

Comparative Analysis of Catalytic Systems

The efficiency of pyridine hydrogenation is highly dependent on the synergy between the catalyst metal, the support, and the solvent environment.

1. Platinum Group Metals (PGMs) in Acidic Media

Platinum dioxide (PtO₂, Adams' catalyst) is a classical and robust choice for laboratory-scale synthesis. Because Pt is highly susceptible to nitrogen poisoning, these reactions are typically run in glacial acetic acid[3]. The acid protonates the substrate, forming a pyridinium ion that lacks the free lone pair, thereby preserving the catalyst's active surface[3].

2. Supported Ruthenium and Bimetallic Catalysts

Ruthenium-based catalysts, such as Ru/PDVB or poly(ethylene glycol)-stabilized amorphous RuB nanoparticles, offer excellent conversion rates in aqueous or neutral media, though they often require elevated temperatures (100 °C) and moderate to high hydrogen pressures[1],[4]. Bimetallic systems, such as 1% Pd-Ag/Al₂O₃, leverage the ensemble effect—where the addition of silver modulates the electronic structure of palladium—to achieve 99% selectivity for piperidine under 70 atm of H₂[2].

3. Electrocatalytic Hydrogenation (ECH)

A paradigm shift in piperidine synthesis is the use of electrocatalysis, which operates safely at ambient temperature and pressure. Using a carbon-supported rhodium catalyst (Rh/KB), quantitative conversion can be achieved without the need for acid activation[5]. Density Functional Theory (DFT) calculations reveal that the desorption of piperidine is the rate-determining step; the Rh(0) surface interacts moderately with piperidine, significantly lowering the desorption energy barrier compared to Pt[5].

Quantitative Data Summary
CatalystSubstrateSolvent / MediumConditionsConversion (%)Selectivity/Yield (%)Reference
10% Rh/C PyridineWater5 bar H₂, 80 °CHighHigh[1]
PtO₂ 2-MethylpyridineGlacial Acetic Acid50-70 bar H₂, RTHighHigh[1],[3]
Ru/PDVB 4-MethylpyridineWater1 bar H₂, 100 °C>95>95[1]
1% Pd-Ag/Al₂O₃ Pyridine-70 atm H₂, 60 °C9999[2]
Amorphous RuB PyridinePEG3.0 MPa H₂, 100 °C>99100[4]
Rh/KB (Electro) PyridineMTBE25 mA cm⁻², Ambient10098[5]
Experimental Workflows and Methodologies

The choice between thermal and electrocatalytic hydrogenation dictates the operational workflow. Below is a logical mapping of the two primary methodologies, followed by self-validating protocols.

Comparative workflows for thermal vs. electrocatalytic pyridine hydrogenation.

Protocol 1: High-Pressure Thermal Hydrogenation (PtO₂ / Acetic Acid)

Causality: Glacial acetic acid acts as both the solvent and the protonating agent to neutralize the basicity of the pyridine ring, preventing the deactivation of the platinum surface[3].

  • Substrate Preparation: Dissolve 1.0 g of the substituted pyridine in 5 mL of glacial acetic acid[1].

    • Validation Checkpoint: Ensure complete dissolution. The formation of the pyridinium acetate salt is critical to mitigate lone-pair poisoning.

  • Catalyst Loading: Charge the solution into a high-pressure reactor and add 5 mol% of platinum(IV) oxide (PtO₂)[1].

    • Validation Checkpoint: PtO₂ acts as a precatalyst. It will reduce in situ to active Pt(0) black upon exposure to hydrogen gas.

  • Pressurization & Reaction: Seal the reactor, purge with nitrogen, and then purge with hydrogen gas. Pressurize the system to 50-70 bar of H₂ and stir at room temperature[1],[3].

    • Validation Checkpoint: Monitor the pressure gauge. A stoichiometric pressure drop corresponding to the consumption of exactly 3 equivalents of H₂ confirms the reaction is proceeding to the fully saturated piperidine. Allow 4-10 hours for completion[1].

  • Workup: Safely vent the reactor. Filter the catalyst over a pad of Celite, neutralize the acidic filtrate with an aqueous sodium bicarbonate solution, and extract with an organic solvent.

Protocol 2: Ambient Electrocatalytic Hydrogenation (Rh/KB)

Causality: This method avoids the generation of acid waste and the hazards of high-pressure hydrogen gas by utilizing direct electron and proton transfer at the cathode, driven by the highly active Rh(0) surface[5].

  • Cell Assembly: Configure a membrane electrode assembly (MEA) utilizing an anion-exchange membrane (AEM) electrolyzer. Prepare a carbon-supported rhodium (Rh/KB) layer as the cathode catalyst[5].

  • Catholyte Preparation: Utilize methyl tert-butyl ether (MTBE) as the catholyte solvent[5].

    • Validation Checkpoint: Unlike thermal methods, no acid is required. MTBE provides a stable, aprotic environment where Rh(0) effectively mediates the reduction without substrate protonation.

  • Electrolysis: Apply a constant current density of 25 mA/cm² under a circular catholyte flow at ambient temperature and pressure[5].

    • Validation Checkpoint: Track the passed electrical charge. Quantitative conversion is validated when the charge reaches 5 to 9 F/mol. Gas chromatography (GC) should confirm >98% yield of piperidine with no detectable 1,2,3,6-tetrahydropyridine side products[5].

  • Product Isolation: Extract the catholyte directly. The absence of acid simplifies the workup, eliminating the need for base neutralization.

References
  • BenchChem. "A Comparative Review of Synthetic Methods for Piperidine Rings".
  • Asian Journal of Chemistry. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst".
  • PubMed Central (PMC). "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds".
  • BenchChem. "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine".
  • Acta Physico-Chimica Sinica. "Hydrogenation of Pyridine and Its Derivates Catalyzed by Poly(ethylene glycol)-Stabilized Amorphous RuB Nanoparticles".

Sources

Navigating the Pharmacokinetic Landscape of Piperidine-Substituted Thiophenes: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the journey of a potential therapeutic agent from a promising molecule to a life-saving medicine is paved with rigorous scientific evaluation. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the piperidine-substituted thiophene motif has emerged as a privileged structure, integral to the design of a diverse range of therapeutic agents.[1] This guide offers an in-depth, objective comparison of the pharmacokinetic profiles of various piperidine-substituted thiophene analogs, providing researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to navigate the complexities of their development.

The inherent value of this scaffold lies in the synergistic combination of the piperidine ring, a common feature in many FDA-approved drugs known to enhance druggability and modulate physicochemical properties, and the thiophene ring, an aromatic system that serves as a versatile pharmacophore.[2][3] Understanding how subtle structural modifications to this core influence a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic potential and ensuring its safety and efficacy.

The Crucial Role of Structure in Pharmacokinetic Profiles: A Comparative Analysis

The pharmacokinetic behavior of a drug candidate is intrinsically linked to its chemical structure. For piperidine-substituted thiophenes, the nature and position of substituents on both the piperidine and thiophene rings can dramatically alter their journey through the body. The following sections delve into a comparative analysis of key pharmacokinetic parameters, drawing upon experimental data from published studies.

Bioavailability and Half-Life: The Impact of Structural Modifications

Oral bioavailability (F) and elimination half-life (t½) are critical determinants of a drug's dosing regimen and therapeutic window. The data presented below for a series of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) illustrates the profound impact of structural alterations on these parameters.

CompoundKey Structural FeaturesOral Bioavailability (F) (%)Elimination Half-Life (t½) (h)
K-5a2 Sulfonamide group22.9Not Reported
25a Sulfonamide group16.2Not Reported
15a·HCl Dimethylphosphine oxide group40.813.2

Data sourced from Sun, Y. et al. (2020).[4]

The replacement of the potentially toxic sulfonamide group in lead compounds K-5a2 and 25a with a dimethylphosphine oxide moiety in 15a·HCl led to a significant improvement in oral bioavailability.[4] This enhancement is likely attributable to improved solubility and potentially altered metabolic stability, underscoring the importance of bioisosteric replacement in optimizing pharmacokinetic properties. The extended half-life of 15a·HCl further contributes to its more favorable profile for clinical development.

Unraveling the Metabolic Fate: A Look into Biotransformation Pathways

The metabolism of piperidine-substituted thiophenes is a complex interplay of enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The metabolic landscape of this class of compounds is largely dictated by the individual characteristics of the piperidine and thiophene rings.

The thiophene ring is known to be susceptible to CYP-mediated oxidation, which can lead to the formation of reactive metabolites such as thiophene S-oxides and epoxides.[5][6] These reactive intermediates can potentially bind to cellular macromolecules, leading to toxicity. The specific CYP isoforms involved in this process can vary depending on the substitution pattern of the thiophene ring. For instance, the investigational anticancer agent OSI-930, which contains a thiophene moiety, is activated by CYP3A4 and to a lesser extent by CYP2D6.[6][7]

The piperidine ring, on the other hand, is often subject to N-dealkylation, a common metabolic pathway for many piperidine-containing drugs.[8][9] Additionally, oxidation of the piperidine ring can occur, as seen in the metabolism of N-benzylpiperidine, which can be oxidized to a ketone at the beta-position.[10]

The following diagram illustrates the principal metabolic pathways for piperidine-substituted thiophenes, highlighting the key enzymatic players and the potential for the formation of reactive intermediates.

Caption: Generalized metabolic pathways for piperidine-substituted thiophenes.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and well-documented experimental protocols are essential. The following provides a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rats, a common preclinical model.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a piperidine-substituted thiophene analog following oral administration.

Materials:

  • Test compound (piperidine-substituted thiophene analog)

  • Vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment with free access to food and water.

  • Dosing: Fast rats overnight before dosing. Administer the test compound orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood samples into tubes containing anticoagulant. Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life), using non-compartmental analysis. The oral bioavailability (F) can be determined by comparing the AUC after oral administration to the AUC after intravenous administration of the same compound.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The piperidine-substituted thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the pharmacokinetic profiles of these compounds is indispensable for their successful translation from the laboratory to the clinic. This guide has provided a comparative analysis of key pharmacokinetic parameters, highlighting the critical role of structural modifications in influencing a compound's ADME properties. The provided experimental protocol offers a robust framework for generating reliable and reproducible pharmacokinetic data.

Future research in this area should focus on building a more comprehensive database of pharmacokinetic data for a wider range of piperidine-substituted thiophene analogs. This will enable the development of more predictive structure-pharmacokinetic relationship models, which will be invaluable for the rational design of new drug candidates with optimized pharmacokinetic profiles. Furthermore, a deeper investigation into the specific CYP isoforms responsible for the metabolism of different analogs will aid in predicting and mitigating potential drug-drug interactions. By embracing a data-driven and mechanistically informed approach, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Faull, A. M., et al. (2008). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model. British Journal of Dermatology, 158(5), 941-950. Retrieved from [Link]

  • Le-Simplice, T., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie, 345(11), 874-886. Retrieved from [Link]

  • Sun, Y., et al. (2020). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B, 10(7), 1250-1263. Retrieved from [Link]

  • Wrobel, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116869. Retrieved from [Link]

  • Gao, Y., et al. (2014). Structure activity relationship of piperidine derivatives. Future Medicinal Chemistry, 6(1), 85-101. Retrieved from [Link]

  • Sheng, J. J., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. Retrieved from [Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-64. Retrieved from [Link]

  • Taxak, N., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Current Drug Metabolism, 16(6), 469-483. Retrieved from [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Retrieved from [Link]

  • Baraldi, P. G., et al. (2008). Synthesis and Biological Evaluation of 2-Amino-3-(4-Chlorobenzoyl)-4-[N-(Substituted) Piperazin-1-yl]Thiophenes as Potent Allosteric Enhancers of the A1 Adenosine Receptor. Journal of Medicinal Chemistry, 51(18), 5645-5656. Retrieved from [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological Reports, 58(1), 60-69. Retrieved from [Link]

  • Jones, P. D., et al. (2013). Synthesis and Structure–activity Relationship of Piperidine-Derived Non-Urea Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 440-444. Retrieved from [Link]

  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Shchekotikhin, A. E., & Glushkov, V. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]

  • Valadon, P., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. Retrieved from [Link]

  • Al-Omar, M. A. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217-7226. Retrieved from [Link]

  • Kumar, A., et al. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics, 14(12), 1-10. Retrieved from [Link]

  • Fu, Z., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(36), 12696-12705. Retrieved from [Link]

  • Chen, Y., et al. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS ONE, 7(4), e35186. Retrieved from [Link]

  • Mori, M. A., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-780. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10. Retrieved from [Link]

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1366-1379. Retrieved from [Link]

Sources

GC-MS methods for monitoring the synthesis of brominated pyridine precursors.

Author: BenchChem Technical Support Team. Date: March 2026

Advanced GC-MS Methodologies for Monitoring the Synthesis of Brominated Pyridine Precursors

Introduction: The Analytical Challenge in Pyridine Bromination

Brominated pyridines are indispensable electrophilic building blocks in modern drug development, serving as primary precursors for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations[1]. The synthesis of these precursors—often achieved via direct electrophilic aromatic substitution using reagents like 2 or Br₂/oleum—presents a significant analytical challenge[2].

Because the pyridine ring is electron-deficient, bromination often requires harsh conditions that yield a complex mixture of unreacted starting material, mono-brominated regioisomers (2-, 3-, and 4-bromopyridine), and polybrominated byproducts[3]. As a Senior Application Scientist, I frequently observe laboratories struggling with erratic conversion data and co-eluting isomers. This guide provides an objective comparison of GC-MS column chemistries and establishes a self-validating analytical protocol to ensure absolute confidence in your synthetic monitoring.

Mechanistic Context: The Pitfalls of Reaction Sampling

Before optimizing the chromatography, we must address the causality behind sample preparation failures. Bromination reactions contain highly active electrophilic bromine species. If a raw reaction aliquot is injected directly into a hot GC inlet (typically 250°C), the thermal energy will drive the bromination forward inside the injector, artificially inflating the apparent conversion and dibrominated byproduct ratios[4].

Furthermore, pyridine derivatives are basic. In the acidic media generated during bromination (e.g., HBr byproduct), they exist as pyridinium salts. These salts are non-volatile and will neither partition into organic extraction solvents nor elute through a GC column[3].

The Causal Solution: A biphasic quench using sodium thiosulfate (to reduce active bromine) and sodium hydroxide (to deprotonate the pyridinium into its volatile free-base form) is a non-negotiable prerequisite for accurate GC-MS analysis[4].

Column Chemistry Comparison: Resolving Regioisomers

The core of GC-MS optimization lies in stationary phase selection. We compare the industry-standard non-polar phase against a polar phase for this specific application.

1. 5% Phenyl-Methylpolysiloxane (e.g., DB-5MS, TG-5MS) This is the default column in most GC-MS systems due to its low bleed and broad applicability[5]. However, separation on a 5MS column is driven almost entirely by boiling point. While the boiling points of 2-bromopyridine (192°C) and 3-bromopyridine (173°C) differ slightly, distinguishing closely related substituted regioisomers often fails. More critically, the basic nitrogen of the pyridine ring interacts strongly with residual active silanol groups on the silica tubing, leading to severe peak tailing and reduced sensitivity[6].

2. Polyethylene Glycol (e.g., DB-WAX) A polar PEG column separates analytes based on dipole-dipole interactions and hydrogen bonding. Because the position of the bromine atom on the pyridine ring significantly alters the molecule's overall dipole moment, a WAX column provides baseline resolution of all monobrominated and dibrominated regioisomers. The polar stationary phase also effectively masks underlying silanols, yielding sharp, symmetrical peaks for basic nitrogen heterocycles[6].

Quantitative Data: Column Performance Comparison

The following table summarizes the chromatographic performance for a standard bromination reaction mixture (Pyridine, 2-Bromopyridine, 3-Bromopyridine, and 3,5-Dibromopyridine).

Chromatographic Parameter5% Phenyl-Methylpolysiloxane (DB-5MS)Polyethylene Glycol (DB-WAX)Causality / Scientific Rationale
Isomer Resolution (Rs) < 1.2 (Partial Co-elution)> 2.5 (Baseline Resolution)WAX leverages dipole moment differences rather than relying solely on boiling points.
Peak Asymmetry (As) 1.4 - 1.8 (Significant Tailing)0.9 - 1.1 (Highly Symmetrical)PEG phase prevents the basic pyridine nitrogen from interacting with active silanols.
Max Operating Temp 325°C / 350°C250°C / 260°C5MS is superior for high-boiling impurities, but WAX is sufficient for volatile bromopyridines.
MS Bleed at 250°C Extremely Low (< 2 pA)Moderate (4-8 pA)5MS provides better signal-to-noise for ultra-trace analysis, but WAX is ideal for assay/yield.

Workflow Visualization

G A Reaction Aliquot (Active Br2/DBDMH) B Quench & Basify (Na2S2O3 + NaOH) A->B Stop Reaction C Liquid Extraction (IS: 3-Br-Py-D4) B->C Free Base D GC-MS Injection C->D E Non-Polar Phase (Poor Resolution) D->E DB-5MS F Polar Phase (WAX) (High Resolution) D->F DB-WAX

GC-MS workflow and column selection logic for monitoring bromopyridine synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates7[7]. The IS accounts for any variations in extraction efficiency or GC injection volumes. Furthermore, the mass spectrometer acts as a secondary validator via the natural isotopic signature of bromine (approx. 1:1 ratio of ⁷⁹Br and ⁸¹Br).

Step 1: Quench and Extraction (Validates Sample Integrity)

  • Transfer a 50 µL aliquot of the active reaction mixture into a 2 mL microcentrifuge tube.

  • Immediately add 500 µL of an aqueous quenching buffer (10% w/v Na₂S₂O₃ and 1 M NaOH) to halt electrophilic substitution and generate the free base[4].

  • Add 500 µL of extraction solvent (e.g., ethyl acetate) spiked with 50 µg/mL of 3-Bromopyridine-D4 (Internal Standard)[7].

  • Vortex vigorously for 60 seconds, then centrifuge at 10,000 rpm for 2 minutes to achieve phase separation.

  • Transfer 200 µL of the upper organic layer to a GC vial equipped with a glass insert.

Step 2: GC-MS Analytical Parameters (Validates Separation)

  • Column: DB-WAX or equivalent PEG phase (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: 1 µL, Split ratio 20:1. Inlet temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 240°C (hold 3 min).

  • MS Transfer Line: 250°C. Ion Source: 230°C (Electron Ionization, 70 eV).

Step 3: Data Analysis (Validates Identity via Isotopic Ratios)

  • Identify Unreacted Pyridine: Extract m/z 79 (M⁺) and m/z 52 (loss of HCN).

  • Identify Monobromopyridines: Look for the characteristic 1:1 isotopic doublet at8[8]. The base peak is typically m/z 78 (loss of Br).

  • Identify Dibromopyridines: Look for the 1:2:1 isotopic triplet at m/z 235, 237, and 239.

  • Quantification: Calculate the reaction conversion by ratioing the target product peak area (m/z 157) to the internal standard peak area (m/z 161 for 3-Bromopyridine-D4)[7].

References

  • Agilent Technologies. "Agilent J&W GC Column Selection Guide." Postnova Analytics. Available at: [Link]

  • Thermo Scientific. "GC Columns and Accessories." Tecnofrom. Available at: [Link]

  • Google Patents. "Bromination of pyridine derivatives (WO2019145177A1)." Google Patents.
  • National Center for Biotechnology Information. "3-Bromopyridine." PubChem Database. Available at: [Link]

  • ResearchGate. "Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination." ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Electroreductive Cyclization: Maximizing Yields by Comparing Dihaloalkane Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbocyclic scaffolds is a foundational element of molecular design. Electroreductive cyclization of dihaloalkanes offers a powerful and clean method for forging these critical ring systems, avoiding harsh chemical reductants by using the electron as a traceless reagent. However, the success of this strategy is not uniform and is profoundly influenced by the nature of the starting dihaloalkane.

This guide provides an in-depth comparison of how the choice of halogen and the length of the alkane chain dictate the yield of electroreductive cyclization. We will delve into the mechanistic underpinnings of these reactions, present supporting experimental data, and offer detailed protocols to empower you to optimize your synthetic strategies.

The Decisive Role of the Halogen: A Matter of Reactivity

The first critical parameter in designing an electroreductive cyclization is the choice of halogen. The electrochemical reduction of a carbon-halogen (C-X) bond is the initiating step of the cyclization cascade. The ease of this reduction is directly related to the C-X bond strength and the electron affinity of the haloalkane.

The established order of reactivity for haloalkanes in reductive electrochemistry is a direct consequence of their bond dissociation energies: C-I < C-Br < C-Cl < C-F.[1] Carbon-iodine bonds are the longest and weakest, making them the easiest to reduce (i.e., they are reduced at less negative potentials). Conversely, the carbon-fluorine bond is exceptionally strong, rendering fluoroalkanes generally unreactive in these transformations.

This reactivity trend has a direct and predictable impact on cyclization yields. Substrates with weaker C-X bonds will form the initial radical intermediate more efficiently, leading to higher yields of the desired cyclized product and minimizing side reactions.

Experimental Evidence: Iodoalkynes vs. Bromoalkynes

A compelling study by Strawsine, Mubarak, and Peters provides clear quantitative evidence for this principle. While the substrates used were ω-halo-1-phenyl-1-alkynes, the fundamental process of C-X bond reduction and subsequent intramolecular cyclization is directly analogous to that of simple dihaloalkanes. The study compared the yields of benzylidenecycloalkanes from the electroreduction of corresponding bromo- and iodo-alkynes at a silver cathode.

The results unequivocally demonstrated that the iodo-substituted precursors afford significantly higher yields of the cyclized products.[2] For instance, the electroreductive cyclization of 6-iodo-1-phenyl-1-hexyne to form benzylidenecyclopentane reached yields as high as 85-99%, whereas the corresponding 6-bromo-1-phenyl-1-hexyne produced the same product in much lower yields, with other side products becoming more prevalent.[2]

SubstrateProductCyclization Yield (%)Reference
6-Iodo -1-phenyl-1-hexyneBenzylidenecyclopentaneup to 99%[2]
6-Bromo -1-phenyl-1-hexyneBenzylidenecyclopentaneLower Yields[2]
7-Iodo -1-phenyl-1-heptyneBenzylidenecyclohexaneHigher Yields[2]
7-Bromo -1-phenyl-1-heptyneBenzylidenecyclohexaneLower Yields[2]

Table 1: Comparison of cyclization yields for iodo- and bromo-substituted alkynes, demonstrating the superior performance of the iodo-leaving group.

This data strongly supports the guiding principle for selecting a dihaloalkane precursor: whenever possible, diiodoalkanes are the preferred substrates for electroreductive cyclization, followed by dibromoalkanes. Dichloroalkanes are significantly less reactive and will generally result in lower yields and require more negative potentials, increasing the likelihood of side reactions.

The Influence of Alkane Chain Length: A Game of Rings and Strain

The length of the alkyl chain connecting the two halogen atoms determines the size of the ring being formed. This geometric constraint is the second major factor governing the reaction's success. The formation of 3- and 4-membered rings is thermodynamically disfavored due to significant angle and torsional strain.[3][4] Conversely, the formation of medium (8- to 11-membered) and large rings is entropically disfavored, as the long, flexible chain has a lower probability of achieving the necessary conformation for the terminal radical to attack the other end of the molecule.

As a result, the highest yields in electroreductive cyclization are typically observed in the formation of strain-free five- and six-membered rings.

  • Favorable (High Yield): Cyclopentane and Cyclohexane (from 1,5- and 1,6-dihaloalkanes, respectively).

  • Less Favorable (Lower Yield): Cyclopropane and Cyclobutane (from 1,3- and 1,4-dihaloalkanes).

  • Challenging (Variable/Low Yield): Cycloheptane and larger rings (from 1,7-dihaloalkanes and beyond).

The diagram below illustrates the relationship between the starting dihaloalkane and the favorability of the resulting cycloalkane product.

G cluster_0 Dihaloalkane Precursor (1,n-diX-alkane) cluster_1 Cycloalkane Product cluster_2 Expected Yield 1,3-dihalo 1,3-Dihalopropane Cyclopropane Cyclopropane 1,3-dihalo->Cyclopropane 1,4-dihalo 1,4-Dihalobutane Cyclobutane Cyclobutane 1,4-dihalo->Cyclobutane 1,5-dihalo 1,5-Dihalopentane Cyclopentane Cyclopentane 1,5-dihalo->Cyclopentane 1,6-dihalo 1,6-Dihalohexane Cyclohexane Cyclohexane 1,6-dihalo->Cyclohexane 1,7-dihalo 1,7-Dihaloheptane Cycloheptane Cycloheptane 1,7-dihalo->Cycloheptane Low Low Yield (High Ring Strain) Cyclopropane->Low Moderate Moderate Yield (Ring Strain) Cyclobutane->Moderate High High Yield (Low Strain) Cyclopentane->High Cyclohexane->High Variable Variable/Lower Yield (Entropically Disfavored) Cycloheptane->Variable

Figure 1: Relationship between dihaloalkane chain length, the resulting cycloalkane, and the generally expected reaction yield.

Mechanistic Pathway: A Step-by-Step View

The electroreductive cyclization of a dihaloalkane (X-(CH₂)ₙ-X) proceeds through a well-understood radical-anion mechanism. Understanding this pathway is key to troubleshooting and optimizing the reaction.

G Start Dihaloalkane X-(CH₂)ₙ-X Step1 Step 1: First Electron Transfer (at Cathode) Start->Step1 + e⁻ Radical ω-Haloalkyl Radical •(CH₂)ₙ-X Step1->Radical Cleavage of C-X bond Step2 Step 2: Intramolecular Cyclization (5-exo or 6-exo favored) Radical->Step2 SideReaction1 Dimerization or Intermolecular Reaction Radical->SideReaction1 Dimerization SideReaction2 Simple Reduction (Protonation of initial radical) Radical->SideReaction2 [H] CyclicRadical Cycloalkyl Radical Step2->CyclicRadical Step3 Step 3: Second Electron Transfer (at Cathode) CyclicRadical->Step3 + e⁻ Anion Cycloalkyl Anion Step3->Anion Step4 Step 4: Protonation (from Solvent/Proton Source) Anion->Step4 Product Cycloalkane Product Step4->Product

Figure 2: General mechanism for the electroreductive cyclization of dihaloalkanes.
  • First Electron Transfer: The dihaloalkane diffuses to the cathode surface and accepts an electron, leading to the cleavage of one carbon-halogen bond to form a halide anion and an ω-haloalkyl radical.

  • Intramolecular Cyclization: The terminal radical attacks the carbon atom bearing the second halogen in an intramolecular SHi (intramolecular homolytic substitution) fashion. The rate and success of this step are highly dependent on the chain length, with 5-exo and 6-exo cyclizations being kinetically favored.

  • Second Electron Transfer: The resulting cycloalkyl radical is more easily reduced than the starting material. It rapidly accepts a second electron at the cathode to form a highly reactive cycloalkyl anion.

  • Protonation: The cycloalkyl anion is a strong base and is quickly protonated by a proton source in the reaction medium (often the solvent or a deliberately added co-solvent like an alcohol) to yield the final, neutral cycloalkane product.

Experimental Protocol: Electroreductive Synthesis of Cyclopentane

This protocol provides a general framework for the electroreductive cyclization of 1,5-diiodopentane. It can be adapted for other dihaloalkanes, though adjustments to the applied potential will be necessary based on the specific substrate.

Materials:

  • 1,5-Diiodopentane

  • High-purity, anhydrous N,N-Dimethylformamide (DMF)

  • Tetra-n-butylammonium perchlorate (TBAP) or similar supporting electrolyte

  • Divided or undivided electrochemical cell

  • Working electrode: Silver (Ag) or glassy carbon (GC) cathode

  • Counter electrode: Platinum (Pt) or graphite anode

  • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Potentiostat/Galvanostat

Procedure:

  • Cell Assembly: In a glovebox or under an inert atmosphere (Argon or Nitrogen), assemble the electrochemical cell. If using a divided cell, ensure the glass frit separating the compartments is clean and dry.

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous DMF. This solution will serve as the solvent and supporting electrolyte.

  • Reaction Setup: Add the electrolyte solution to the cell. In the cathodic compartment, add 1,5-diiodopentane to a concentration of approximately 10-20 mM.

  • Deoxygenation: Sparge the solution with dry argon or nitrogen for 15-20 minutes to remove any dissolved oxygen, which can interfere with the reaction. Maintain a positive pressure of inert gas over the solution for the duration of the electrolysis.

  • Electrolysis:

    • Perform a cyclic voltammogram (CV) of the solution to determine the reduction potential of the 1,5-diiodopentane.

    • Set the potentiostat to a controlled potential (potentiostatic) mode. The applied potential should be set to approximately 50-100 mV more negative than the peak reduction potential observed in the CV.

    • Begin the electrolysis with vigorous stirring to ensure efficient mass transport to the cathode surface.

    • Monitor the progress of the reaction by observing the current, which will decrease over time as the starting material is consumed. The reaction can also be monitored by periodic sampling and analysis via GC-MS.

  • Workup:

    • Once the electrolysis is complete (indicated by the current dropping to a low, steady value), turn off the potentiostat.

    • Transfer the solution from the cathodic compartment to a separatory funnel.

    • Dilute the solution with diethyl ether and wash with water (3x) to remove the DMF and supporting electrolyte.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography or distillation to isolate the cyclopentane. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Sources

Safety Operating Guide

(R)-3-(Bromomethyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in mechanistic chemistry. To safely handle and dispose of (R)-3-(Bromomethyl)piperidine , we must first understand its molecular behavior. This compound is a highly versatile chiral building block in drug discovery, but the very features that make it synthetically useful—its electrophilicity and basicity—also make it a severe operational hazard.

The following guide provides a self-validating, mechanistically grounded framework for the safe disposal of this reagent.

Chemical Profiling & The Causality of Hazard

To design an effective disposal strategy, we must isolate the specific chemical threats posed by (R)-3-(Bromomethyl)piperidine:

  • The Alkylating Threat (Mutagenicity): The primary alkyl bromide moiety is a potent electrophile. It readily undergoes SN​2 (bimolecular nucleophilic substitution) reactions with biological nucleophiles, such as the nitrogenous bases in DNA. This renders the compound a severe mutagen and a suspected carcinogen.

  • Aziridinium Ion Formation: This compound is typically supplied as a hydrobromide (HBr) salt. If the amine is neutralized to its free base form during an experiment, the secondary amine of the piperidine ring can undergo rapid intramolecular cyclization, displacing the bromide to form a highly strained, bicyclic aziridinium ion . This intermediate is exponentially more reactive toward nucleophiles than the parent alkyl bromide.

  • Corrosivity & EPA Classification: Because of the HBr component and the halogenated nature of the molecule, it is classified under EPA Resource Conservation and Recovery Act (RCRA) guidelines as a corrosive, halogenated organic waste. Federal regulations strictly prohibit the drain disposal of such compounds[1].

Waste Stream Segregation Logic

Halogenated organic wastes require specialized, high-temperature incineration to prevent the release of toxic dioxins and furans into the environment. Mixing halogenated waste (like bromomethylpiperidine) with non-halogenated solvents (like acetone or ethanol) needlessly converts the entire volume into a halogenated waste stream. This exponentially increases disposal costs and risks exothermic incompatibilities[2].

WasteWorkflow Start (R)-3-(Bromomethyl)piperidine Waste Generation State Physical State? Start->State Solid Neat Reagent / Solid Salt State->Solid Concentrated/Neat Liquid Liquid Reaction Mixture State->Liquid Dilute Solution Quench Nucleophilic Quench (Na2S2O3) Solid->Quench Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains >1% Halogens Verify Verify via TLC/LC-MS Quench->Verify Verify->Halogenated Confirmed Quenched Incineration EPA-Certified Incineration Halogenated->Incineration

Workflow for the segregation, quenching, and disposal of (R)-3-(Bromomethyl)piperidine waste.

Self-Validating Quenching Protocol (For Neat Reagent & Concentrated Residues)

Before disposing of highly concentrated or neat (R)-3-(Bromomethyl)piperidine, it is best practice to chemically deactivate the alkylating hazard. We utilize a sodium thiosulfate quench. The thiosulfate anion ( S2​O32−​ ) acts as a powerful nucleophile, displacing the bromide to convert the hazardous alkyl bromide into a benign, water-soluble Bunte salt ( S -alkylthiosulfate)[3][4].

Step-by-Step Methodology:

  • Solubilization: In a functioning fume hood, dissolve the (R)-3-(Bromomethyl)piperidine waste in a miscible co-solvent (e.g., Methanol or Tetrahydrofuran) to ensure homogeneity.

  • Nucleophilic Quench: Prepare a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Slowly add this to the organic solution in a 3:1 molar excess.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. The mechanical agitation ensures maximum surface area contact for the SN​2 displacement.

  • Self-Validation (Critical Step): Do not assume the reaction is complete based on time alone. Pull a 50 μL aliquot from the organic layer and analyze it via TLC (Thin Layer Chromatography) or LC-MS. The complete disappearance of the starting material peak/spot validates that the alkylating hazard has been 100% neutralized.

  • Phase Transfer: Once validated, transfer the entire quenched mixture into a designated Halogenated Aqueous/Organic Waste container.

Logistical Disposal & Containerization

For dilute reaction mixtures or successfully quenched solutions, adhere to the following EPA-aligned logistical steps:

  • Container Specifications: Always use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Never use metal drums. The residual hydrobromic acid (HBr) from the piperidine salt will rapidly corrode steel, leading to catastrophic leaks and secondary reactions[1].

  • Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) equipped with secondary spill containment trays. Containers must be removed from the SAA within three days of becoming full[1].

  • Labeling: Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Corrosive", and explicitly list the contents as "Halogenated Organic - Brominated Amine"[5].

Quantitative Waste Stream Comparison

To underscore the operational importance of segregation, the following table summarizes the quantitative and logistical parameters for laboratory waste streams.

Operational ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Target Analytes Alkyl bromides, DCM, ChloroformEthanol, Acetone, Hexanes
Halogen Threshold > 1% Halogen content by volume< 1% Halogen content by volume
EPA Drain Limit Strictly 0% (No drain disposal permitted)[2]Restricted (Only specific dilute, non-toxic buffers)[1]
Container Material HDPE or Glass (Avoid Steel)[1]HDPE, Glass, or Steel
Chemical Incompatibility Strong bases, active metals, non-halogenated streams[2][5]Oxidizers, Inorganic Acids[5]

Immediate Spill Response

If (R)-3-(Bromomethyl)piperidine is dropped or spilled outside of primary containment:

  • Evacuate & Ventilate: Ensure the fume hood sash is open or the room is actively ventilated to disperse corrosive HBr fumes.

  • Neutralize: Cover the spill with a 1:1 mixture of dry sand and sodium carbonate (soda ash). The sodium carbonate will safely neutralize the acidic HBr salt without generating excessive heat.

  • Absorb: Use a chemical-resistant absorbent pad to collect the neutralized solid/liquid matrix.

  • Dispose: Place all spill cleanup materials into a sealed, labeled solid hazardous waste bag and transfer immediately to the SAA[5].

Sources

Personal protective equipment for handling (R)-3-(Bromomethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Handling (R)-3-(Bromomethyl)piperidine requires a rigorous, causality-driven approach to laboratory safety. As a bifunctional building block, this compound presents a dual-hazard profile: the basic piperidine nitrogen acts as a severe corrosive, while the electrophilic bromomethyl group functions as a potent alkylating agent.

This guide provides drug development professionals and synthetic chemists with a self-validating framework for selecting Personal Protective Equipment (PPE), executing operational workflows, and managing emergency disposal.

Chemical Profile and Mechanistic Hazards

(R)-3-(Bromomethyl)piperidine is strategically employed in medicinal chemistry to construct complex molecular architectures via nucleophilic substitution (SN2) reactions1. However, its reactivity dictates strict handling protocols:

  • Alkylating Toxicity: The bromomethyl moiety readily modifies free thiols (e.g., cysteine) and methionine residues on biological proteins and DNA, posing severe cytotoxic and mutagenic risks 2.

  • Corrosivity: The secondary amine of the piperidine ring is highly basic. Contact causes immediate, severe skin burns and irreversible eye damage (Hazard Statements H314/H318) 3.

To mitigate self-polymerization, the compound is frequently supplied as a hydrobromide or hydrochloride salt 4, which introduces a respiratory dust hazard.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for alkylating agents. The following quantitative matrix outlines the mandatory protective barriers required to prevent breakthrough exposure.

Table: Quantitative PPE Selection Matrix for (R)-3-(Bromomethyl)piperidine

PPE CategorySpecificationQuantitative StandardScientific Rationale
Hand Protection Double-layered Nitrile or NeopreneBreakthrough time > 240 mins (EN 374 Class 5)Alkylating agents rapidly penetrate standard latex. Double-gloving prevents breakthrough exposure to the highly reactive bromomethyl group 5.
Eye/Face Protection Indirect-vent chemical goggles + Face shieldANSI Z87.1 compliantPiperidine derivatives are severely corrosive. A face shield prevents splash injuries to mucous membranes during solvent transfer 6.
Body Protection Flame-resistant lab coat, chemical apronLow-permeability fabricPrevents dermal absorption. The apron provides an impermeable barrier against corrosive SN2 reaction spills 7.
Respiratory Protection NIOSH-approved respirator (Organic Vapor/Particulate)Assigned Protection Factor (APF) ≥ 10Mandatory if handling the salt form outside a ducted fume hood to prevent inhalation of highly irritating, corrosive dust.

Operational Workflow & Safe Handling Protocol

Workflow Start Storage Retrieval (2-8°C, Ar/N2) PPE Don Specialized PPE (Nitrile, Face Shield) Start->PPE Hood Fume Hood Setup (Inert Atmosphere) PPE->Hood Weigh Weighing & Transfer (Closed System) Hood->Weigh React Nucleophilic Substitution (Controlled Addition) Weigh->React Quench Quench Unreacted Alkylating Agent React->Quench Waste Hazardous Waste Disposal Quench->Waste

Operational workflow for the safe handling of (R)-3-(Bromomethyl)piperidine.

Self-Validating Nucleophilic Substitution Protocol

Do not rely on assumptions when handling alkylating agents; every step must be verified.

  • Preparation & Purging: Ensure the reaction vessel is flame-dried. Purge the system with Argon for 15 minutes.

    • Causality: The piperidine nitrogen is susceptible to oxidation; an inert atmosphere prevents degradation and side-product formation.

  • PPE Verification: Don the specialized PPE outlined in the matrix.

    • Validation: Perform a pneumatic inflation test on nitrile gloves to ensure zero pinhole leaks before handling the reagent.

  • Reagent Weighing: Weigh the (R)-3-(Bromomethyl)piperidine salt in a certified, ducted fume hood (face velocity 80-100 fpm).

    • Causality: Handling the salt form reduces volatility, but localized exhaust is critical to prevent inhalation of corrosive dust.

  • Solvent Addition: Dissolve the compound in an anhydrous solvent (e.g., DMF or THF) under continuous Argon flow.

  • Nucleophile Addition: Slowly introduce the target nucleophile at 0°C.

    • Causality: SN2 reactions with bromomethyl groups are highly exothermic. Strict temperature control prevents thermal runaway and preserves the chiral integrity of the (R)-enantiomer.

  • Self-Validating Quenching: Upon reaction completion, quench the unreacted alkylating agent with a 10% aqueous solution of sodium thiosulfate (Na2S2O3).

    • Validation: Test the aqueous waste layer with 4-(p-nitrobenzyl)pyridine (NBP) indicator. NBP reacts with active alkylating agents to form a blue/purple color. A colorless result confirms the complete destruction of the electrophilic hazard 8.

Emergency Spill Mitigation & Decontamination

SpillResponse Spill Spill Detected Assess Assess Volume & Hazards Spill->Assess Evac Evacuate & Isolate Assess->Evac Large (>100mL) PPE Don Emergency PPE Assess->PPE Small (<100mL) Evac->PPE Contain Contain with Inert Absorbent PPE->Contain Decon Decontaminate Surfaces Contain->Decon

Logical decision matrix and workflow for chemical spill response.

Step-by-Step Spill Response Plan
  • Evacuation & Assessment: Immediately evacuate personnel not wearing appropriate PPE. Assess if the spill is <100 mL (manageable locally) or >100 mL (requires HAZMAT intervention).

  • Containment: Cover the spill with dry vermiculite or sand.

    • Causality: Inert absorbents prevent the spread of the corrosive liquid without initiating a dangerous exothermic reaction (which would occur if combustible materials like sawdust were used).

  • Neutralization: Carefully apply a 10% sodium thiosulfate solution over the absorbent matrix.

    • Causality: Thiosulfate acts as a soft nucleophile, selectively attacking and neutralizing the hazardous bromomethyl group without generating toxic gas.

  • Collection: Use non-sparking polypropylene tools to scoop the neutralized matrix into a chemically resistant, sealable hazardous waste container.

  • Decontamination & Validation: Wash the spill surface thoroughly with soapy water.

    • Validation: Swab the decontaminated area and test with NBP indicator to ensure zero residual alkylating agent remains on the benchtop.

References

  • PubChem. "o-Xylyl bromide." National Institutes of Health.[Link]

  • Penta Chemicals. "Piperidine Safety Data Sheet."[Link]

  • Occupational Safety and Health Administration (OSHA). "Guidelines for Cytotoxic (Antineoplastic) Drugs."[Link]

  • New Jersey Department of Health. "Piperidine Hazard Summary."[Link]

  • National Center for Biotechnology Information (NCBI). "Application of the Guide to Developing Standard Operating Procedures."[Link]

  • Google Patents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.